Linetastine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOUCHOLMUUZBO-SVSXJNCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110501-66-1, 159776-68-8 | |
| Record name | Tmk 688 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linetastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINETASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Linetastine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linetastine (also known as TMK-688) is a potent and orally active dual-action anti-allergic agent. It functions as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual mechanism of action allows it to effectively suppress the formation of pro-inflammatory leukotrienes and concurrently block the effects of histamine, making it a promising candidate for the treatment of allergic diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic need for a single agent that could address both the leukotriene and histamine-mediated pathways of allergic inflammation. Leukotrienes, particularly LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation, bronchoconstriction, and mucus secretion. Histamine, acting through H1 receptors, is a well-established mediator of allergic symptoms, including bronchoconstriction and vasodilation. By combining 5-LOX inhibition and histamine H1 receptor antagonism in a single molecule, this compound was designed to offer a more comprehensive and effective treatment for allergic conditions compared to single-target agents.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the condensation of two key intermediates: 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid and 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine. While a detailed, step-by-step protocol for the direct synthesis of this compound is not publicly available in the searched literature, a likely synthetic strategy based on related compounds is outlined below.
Synthesis of Intermediate 1: 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid
A plausible route to this intermediate involves the protection of the hydroxyl group of vanillin, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the pentadienoic acid side chain.
Experimental Protocol (Hypothetical):
-
Protection of Vanillin: To a solution of vanillin in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and ethyl chloroformate at 0°C. Stir the reaction mixture at room temperature until completion. Work up the reaction to isolate the protected vanillin derivative.
-
Wittig/Horner-Wadsworth-Emmons Reaction: React the protected vanillin with a suitable phosphonate ylide, such as triethyl 4-phosphonocrotonate, in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to form the pentadienoate ester.
-
Hydrolysis: Saponify the resulting ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent to yield the desired carboxylic acid intermediate.
Synthesis of Intermediate 2: 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine
This intermediate can be synthesized from 4-hydroxypiperidine through a series of steps involving etherification and subsequent amination.
Experimental Protocol (Hypothetical):
-
Etherification of 4-Hydroxypiperidine: React 4-hydroxypiperidine with diphenylmethyl bromide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethylformamide) to form 4-(diphenylmethoxy)piperidine.
-
N-Alkylation with a Protected Aminoethyl Group: Alkylate the secondary amine of 4-(diphenylmethoxy)piperidine with a suitable N-protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base.
-
Deprotection: Remove the protecting group (e.g., phthalimide using hydrazine) to yield the free primary amine, 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine.
Final Condensation
The final step involves the coupling of the two intermediates to form this compound.
Experimental Protocol (Hypothetical):
-
Amide Coupling: Activate the carboxylic acid of 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid using a coupling agent (e.g., DCC, EDC, or by conversion to an acid chloride with thionyl chloride).
-
React the activated acid with 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to form this compound.
-
Purify the final product using column chromatography.
Biological Activity
This compound exhibits a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the histamine H1 receptor.
In Vitro Activity
The in vitro activity of this compound and its active metabolite, TMK777, has been characterized in various assays.
Table 1: In Vitro Biological Activity of this compound and its Metabolite [1]
| Compound | Assay | Target | IC50 / pD2 |
| This compound | Leukotriene B4 Release Inhibition | 5-Lipoxygenase | 1.2 x 10⁻⁷ mol/L |
| Leukotriene C4 Release Inhibition | 5-Lipoxygenase | 1.5 x 10⁻⁷ mol/L | |
| Histamine-induced Trachea Contraction | Histamine H1 Receptor | 7.28 | |
| TMK777 (active metabolite) | Leukotriene B4 Release Inhibition | 5-Lipoxygenase | 8.6 x 10⁻⁸ mol/L |
| Leukotriene C4 Release Inhibition | 5-Lipoxygenase | 7.1 x 10⁻⁸ mol/L | |
| Histamine-induced Trachea Contraction | Histamine H1 Receptor | 7.98 |
Experimental Protocols:
-
Leukotriene Release Inhibition Assay: [1]
-
Isolate human leukocytes.
-
Pre-incubate the leukocytes with varying concentrations of this compound or TMK777.
-
Stimulate the cells with a calcium ionophore (e.g., A23187).
-
Measure the amount of released LTB4 and LTC4 in the supernatant using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values.
-
-
Histamine-induced Trachea Contraction Assay: [1]
-
Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing a physiological salt solution and aerate with carbogen.
-
Record the isometric tension of the tracheal rings.
-
Induce contraction of the tracheal rings with histamine.
-
In the presence of varying concentrations of this compound or TMK777, determine the dose-dependent inhibition of the histamine-induced contraction.
-
Calculate the pD2 values.
-
In Vivo Activity
This compound has demonstrated significant anti-allergic effects in in vivo models.
Table 2: In Vivo Activity of this compound [1]
| Model | Effect | Dose Range (p.o.) |
| Histamine-induced bronchoconstriction in guinea pigs | Dose-dependent inhibition | 1-10 mg/kg |
Experimental Protocol:
-
Histamine-induced Bronchoconstriction in Guinea Pigs: [1]
-
Administer this compound orally to guinea pigs at various doses.
-
After a specified period, challenge the animals with an aerosol of histamine.
-
Measure the resulting bronchoconstriction using a suitable method, such as whole-body plethysmography to determine changes in airway resistance.
-
Determine the dose-dependent inhibitory effect of this compound.
-
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect stems from its ability to modulate two key signaling pathways involved in the allergic response.
5-Lipoxygenase Pathway Inhibition
This compound inhibits the 5-lipoxygenase enzyme, which is a critical step in the biosynthesis of leukotrienes from arachidonic acid.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Histamine H1 Receptor Antagonism
This compound competitively binds to the histamine H1 receptor, preventing histamine from eliciting its pro-inflammatory and bronchoconstrictive effects.
References
In-depth Technical Guide: Pharmacological Profile of Linetastine
Notice: Information regarding a compound named "Linetastine" is not available in the public domain or scientific literature based on current searches. It is possible that "this compound" is a new or investigational compound with limited publicly accessible data, or the name may be misspelled.
The following sections provide a structured template for a technical guide on the pharmacological profile of a drug. Should a more accurate name for the compound of interest be provided, this framework can be populated with the relevant data. For illustrative purposes, information on other compounds with similar-sounding names retrieved during the search is briefly mentioned to highlight the type of data required for a comprehensive pharmacological profile.
Executive Summary
This section would typically provide a high-level overview of this compound, including its drug class, primary mechanism of action, and key therapeutic indications. It would summarize its pharmacokinetic and pharmacodynamic properties and its clinical significance.
Mechanism of Action
This core section would detail the specific molecular interactions through which this compound exerts its therapeutic effects. This includes:
-
Primary Target(s): Identification of the specific receptors, enzymes, or signaling proteins that this compound interacts with.
-
Molecular Interaction: Description of the nature of the interaction (e.g., agonist, antagonist, inhibitor, modulator).
-
Signaling Pathways: A detailed description of the downstream signaling cascades that are activated or inhibited following this compound's interaction with its target.
Signaling Pathway Diagram
A diagram illustrating the signaling pathway would be presented here. For example, if this compound were a hypothetical kinase inhibitor, the diagram would depict the kinase and its downstream effectors.
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
Pharmacodynamics
This section would quantify the biochemical and physiological effects of this compound on the body.
-
In Vitro Potency: Data from in vitro assays, such as:
-
IC50/EC50 Values: The half-maximal inhibitory or effective concentration.
-
Binding Affinity (Ki/Kd): The equilibrium dissociation constant, indicating the strength of binding to the target.
-
-
In Vivo Efficacy: Data from animal models demonstrating the therapeutic effect.
-
Biomarkers: Measurable indicators of the drug's effect.
Quantitative Pharmacodynamic Data
| Parameter | Value | Experimental System |
| IC50 | Data not available | Specify cell line or enzyme |
| Ki | Data not available | Specify receptor |
| In Vivo Efficacy | Data not available | Specify animal model and endpoint |
Pharmacokinetics
This section would describe the journey of this compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
-
Absorption: Bioavailability, time to maximum concentration (Tmax).
-
Distribution: Volume of distribution (Vd), plasma protein binding.
-
Metabolism: Primary metabolic pathways, key metabolizing enzymes (e.g., cytochrome P450 isoforms), and major metabolites.
-
Excretion: Elimination half-life (t1/2), clearance rate, and primary route of excretion (renal, fecal).
Quantitative Pharmacokinetic Data
| Parameter | Value | Species |
| Bioavailability (%) | Data not available | Specify species |
| Tmax (h) | Data not available | Specify species |
| Vd (L/kg) | Data not available | Specify species |
| Plasma Protein Binding (%) | Data not available | Specify species |
| t1/2 (h) | Data not available | Specify species |
| Clearance (L/h/kg) | Data not available | Specify species |
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the pharmacodynamics and pharmacokinetics sections to ensure reproducibility.
Example Experimental Workflow: In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Clinical Studies
A summary of available clinical trial data would be presented here, including:
-
Phase I: Safety, tolerability, and pharmacokinetic data in healthy volunteers.
-
Phase II: Efficacy and dose-ranging studies in patients.
-
Phase III: Large-scale trials to confirm efficacy and safety against standard treatments.
Safety and Toxicology
This section would detail the non-clinical and clinical safety profile of this compound, including:
-
Adverse Events: Common and serious adverse events observed in clinical trials.
-
Drug-Drug Interactions: Potential interactions with other medications.
-
Toxicology Studies: Findings from preclinical toxicology studies (e.g., genotoxicity, carcinogenicity, reproductive toxicology).
Conclusion
The initial search for "this compound" did not yield specific information. The search results included information on other drugs such as:
-
Linerixibat: An ileal bile acid transporter (IBAT) inhibitor being investigated for cholestatic pruritus in primary biliary cholangitis.
-
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
-
Linaclotide: A guanylate cyclase-C agonist for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation.
-
Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.
-
Levoprotiline: An antidepressant with histamine H1 receptor antagonistic activity.
To proceed with a detailed technical guide, a clarification of the compound's name is required. Once the correct name is provided, a comprehensive search for its pharmacological profile can be conducted to populate the sections outlined above with accurate and detailed information.
Linetastine: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linetastine is a potent orally active compound with a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual activity allows it to effectively modulate two key pathways in the inflammatory and allergic response cascades. By inhibiting 5-LOX, this compound blocks the biosynthesis of pro-inflammatory leukotrienes. Concurrently, its antagonism of the histamine H1 receptor mitigates the effects of histamine, a central mediator of allergic reactions. This guide provides a detailed overview of the biological targets and signaling pathways of this compound, supported by quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers and drug development professionals.
Core Biological Targets
This compound's pharmacological effects are primarily attributed to its interaction with two key proteins:
-
5-Lipoxygenase (5-LOX): A crucial enzyme in the arachidonic acid cascade responsible for the production of leukotrienes.
-
Histamine H1 Receptor: A G-protein coupled receptor that mediates the inflammatory and allergic effects of histamine.
Quantitative Analysis of Biological Activity
The biological activity of this compound and its active metabolite, TMK777, has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Inhibition of Leukotriene Release from Calcium Ionophore-Stimulated Human Leukocytes [1]
| Compound | Target | Parameter | Value (mol/L) |
| This compound | Leukotriene B4 Release | IC50 | 1.2 x 10⁻⁷ |
| TMK777 | Leukotriene B4 Release | IC50 | 8.6 x 10⁻⁸ |
| This compound | Leukotriene C4 Release | IC50 | 1.5 x 10⁻⁷ |
| TMK777 | Leukotriene C4 Release | IC50 | 7.1 x 10⁻⁸ |
Table 2: Antihistamine Activity on Histamine-Induced Contraction of Isolated Guinea-Pig Trachea [1]
| Compound | Activity | Parameter | Value |
| This compound | Antihistamine | pD2 | 7.28 |
| TMK777 | Antihistamine | pD2 | 7.98 |
Signaling Pathways
This compound exerts its effects by modulating two distinct signaling pathways: the 5-lipoxygenase pathway and the histamine H1 receptor pathway.
The 5-Lipoxygenase Pathway
This compound inhibits the 5-lipoxygenase enzyme, a key player in the conversion of arachidonic acid to leukotrienes. This pathway is central to the inflammatory response.
Caption: this compound inhibits the 5-Lipoxygenase pathway.
The Histamine H1 Receptor Pathway
This compound acts as an antagonist at the histamine H1 receptor, a Gq-protein coupled receptor. By blocking this receptor, this compound prevents histamine from initiating a signaling cascade that leads to allergic and inflammatory responses.
Caption: this compound antagonizes the Histamine H1 Receptor pathway.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Leukotriene Release Assay from Human Leukocytes
This assay measures the ability of a compound to inhibit the release of leukotrienes from stimulated human leukocytes.
Workflow Diagram:
Caption: Workflow for the Leukotriene Release Assay.
Detailed Protocol:
-
Isolation of Human Polymorphonuclear Leukocytes (PMNs):
-
Obtain whole blood from healthy, consenting donors.
-
Isolate PMNs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PMNs with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Resuspend the cells to a final concentration of 1-5 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding a calcium ionophore (e.g., 5 µM A23187).
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by centrifuging the samples at 4°C to pellet the cells.
-
-
Quantification of Leukotrienes:
-
Collect the supernatant.
-
Quantify the concentration of LTB4 and LTC4 in the supernatant using a validated method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Radioimmunoassay (RIA)
-
High-Performance Liquid Chromatography (HPLC)
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the Histamine H1 Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Use a cell line stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells) or a tissue known to express the receptor (e.g., guinea pig brain).
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to obtain a crude membrane pellet.
-
Wash the pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine), and a range of concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).
-
Incubate the plate for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from a competition binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound presents a compelling pharmacological profile through its dual inhibition of the 5-lipoxygenase and histamine H1 receptor pathways. This technical guide has provided a comprehensive overview of its biological targets, quantitative activity, and the signaling cascades it modulates. The detailed experimental protocols offer a foundation for further investigation and characterization of this compound and similar dual-acting anti-inflammatory and anti-allergic compounds. This information is intended to support ongoing research and development efforts in the fields of inflammation, allergy, and pharmacology.
References
In Vitro Pharmacology of Linetastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of Linetastine, a potent 5-lipoxygenase (5-LOX) inhibitor with significant antihistamine properties. This document details the quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, positioning it as a promising therapeutic agent for inflammatory and allergic conditions. In vitro studies have demonstrated its ability to inhibit the production of leukotrienes, which are potent inflammatory mediators, and to antagonize the effects of histamine, a key player in allergic reactions.[1] this compound and its active metabolite, TMK777, have been shown to effectively inhibit the release of leukotrienes B4 (LTB4) and C4 (LTC4) from human leukocytes.[1] Furthermore, its antihistaminic activity has been confirmed through the inhibition of histamine-induced contractions in isolated guinea-pig trachea.[1]
Data Presentation
The following tables summarize the key quantitative data from in vitro studies of this compound and its active metabolite, TMK777.
Table 1: Inhibition of Leukotriene Release from Calcium Ionophore-Stimulated Human Leukocytes [1]
| Compound | Analyte | IC50 (mol/L) |
| This compound | Leukotriene B4 | 1.2 x 10⁻⁷ |
| Leukotriene C4 | 1.5 x 10⁻⁷ | |
| TMK777 | Leukotriene B4 | 8.6 x 10⁻⁸ |
| Leukotriene C4 | 7.1 x 10⁻⁸ |
Table 2: Antihistaminic Activity on Isolated Guinea-Pig Trachea [1]
| Compound | Parameter | Value |
| This compound | pD2 | 7.28 |
| TMK777 | pD2 | 7.98 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.
Leukotriene Release Assay from Human Leukocytes
This protocol outlines the procedure for measuring the inhibition of LTB4 and LTC4 release from human leukocytes stimulated with a calcium ionophore.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on leukotriene production.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
This compound and its metabolites
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4
-
Centrifuge
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Leukocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from heparinized human whole blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated PBMCs twice with HBSS.
-
Resuspend the cells in HBSS containing calcium and magnesium to the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
-
Compound Incubation:
-
Pre-incubate the leukocyte suspension with various concentrations of this compound, its metabolites, or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Stimulation:
-
Induce leukotriene release by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Termination and Sample Collection:
-
Stop the reaction by placing the samples on ice and centrifuging at 4°C to pellet the cells.
-
Collect the supernatant for leukotriene analysis.
-
-
Quantification:
-
Measure the concentrations of LTB4 and LTC4 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 and LTC4 release for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Histamine-Induced Contraction of Isolated Guinea-Pig Trachea
This protocol describes the methodology for assessing the antihistaminic activity of this compound by measuring its effect on histamine-induced smooth muscle contraction.
Objective: To determine the pD2 value of this compound and its metabolites as a measure of their H1 receptor antagonist potency.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution
-
Histamine dihydrochloride
-
This compound and its metabolites
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a submaximal contraction with a fixed concentration of a contractile agent (e.g., carbachol or potassium chloride).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add histamine cumulatively to the organ bath to obtain a concentration-response curve.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tracheal rings with a single concentration of this compound, its metabolites, or vehicle for a predetermined period (e.g., 30 minutes).
-
-
Post-Antagonist Concentration-Response Curve:
-
Repeat the cumulative addition of histamine in the presence of the antagonist to obtain a second concentration-response curve.
-
-
Data Analysis:
-
Measure the magnitude of contraction isometrically.
-
Plot the contractile response as a percentage of the maximum response against the log concentration of histamine.
-
Calculate the pD2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments.
Caption: this compound inhibits the 5-Lipoxygenase (5-LOX) pathway.
Caption: this compound acts as an antagonist at the Histamine H1 receptor.
Caption: Workflow for the in vitro leukotriene release assay.
Caption: Workflow for the isolated guinea-pig trachea contraction assay.
References
Technical Guide: Safety and Toxicity Profile of Linagliptin
An in-depth analysis of the safety and toxicity profile of linetastine cannot be provided as no scholarly articles, toxicology reports, or clinical trial data were found under this name. It is possible that "this compound" is a typographical error, a developmental code name not widely published, or a compound that has not yet reached public research stages.
However, given the phonetic similarity, it is plausible that the intended query was for Linagliptin , a well-documented dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The following technical guide addresses the safety and toxicity profile of Linagliptin, compiled from available preclinical and clinical data.
This guide provides a comprehensive overview of the safety and toxicity profile of linagliptin for researchers, scientists, and drug development professionals. The information is based on a systematic review of preclinical and clinical studies.
Non-Clinical Toxicology
Acute, Subchronic, and Chronic Toxicity
Preclinical studies in animals are foundational for establishing the safety profile of a new chemical entity. These studies help in identifying potential target organs for toxicity and determining a safe starting dose for human trials.
Table 1: Summary of Non-Clinical General Toxicity Studies
| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Rat | Up to 18 months | Oral (dietary) | 12.7 mg/kg/day (males), 15.1 mg/kg/day (females)[1] | At higher doses, observed effects included testicular atrophy and decreased spermatogenesis in males. No neoplastic response was noted.[1] |
| Rat | 12 weeks | Oral (dietary) | Not explicitly stated | Dose-dependent toxicity to the liver was observed in blood chemical analysis at higher doses.[1] |
| Rat | Acute | Oral | > 5 g/kg | Low acute toxicity.[1] |
Experimental Protocol: Chronic Toxicity Study in Rats
-
Test System: Male and female Wistar rats.
-
Administration: Linagliptin was administered through the diet at concentrations of 0, 0.01, 0.03, and 0.1% for 18 months.
-
Parameters Monitored: Body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology.
-
Key Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the NOAEL.[1]
Carcinogenicity, Mutagenicity, and Impairment of Fertility
Regulatory guidelines necessitate a thorough evaluation of a drug's potential to cause cancer, genetic mutations, or impair reproductive function.
Table 2: Summary of Carcinogenicity, Mutagenicity, and Fertility Studies
| Study Type | Species | Outcome |
| Carcinogenicity | Rat | No evidence of carcinogenicity |
| Mutagenicity | In vitro/In vivo | No evidence of mutagenicity |
| Fertility | Rat | No adverse effects on fertility |
Clinical Safety and Pharmacokinetics
Clinical trials in humans provide the most relevant data on the safety and tolerability of a drug in the target population.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for interpreting its safety profile.
Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics due to its high-affinity binding to the DPP-4 enzyme.[2] It is primarily eliminated unchanged via the feces, with minimal renal excretion (around 5% of the oral therapeutic dose at steady state).[2] This pharmacokinetic profile is a key reason why no dose adjustment is required for patients with renal or hepatic impairment.[2]
Table 3: Key Pharmacokinetic Parameters of Linagliptin
| Parameter | Value | Reference |
| Bioavailability | ~30% | [2] |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [2] |
| Protein Binding | Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L) | [2] |
| Terminal Half-life | >100 hours (effective half-life ~10 hours) | [2] |
| Metabolism | Minor, with the main metabolite being pharmacologically inactive | [2] |
| Primary Route of Elimination | Feces | [2] |
Clinical Trials: Adverse Events
Extensive clinical trial programs have evaluated the safety of linagliptin as monotherapy and in combination with other antidiabetic agents.
A pooled analysis of 22 clinical trials involving 7,400 individuals with type 2 diabetes (4,810 receiving linagliptin) demonstrated that linagliptin was well-tolerated.[3] The overall incidence of adverse events (AEs) and serious adverse events (SAEs) with linagliptin was similar to placebo.[3]
Table 4: Incidence of Common Adverse Events in Placebo-Controlled Trials
| Adverse Event | Linagliptin (%) | Placebo (%) | Reference |
| Nasopharyngitis | ≥5% | - | [4] |
| Hypoglycemia (overall) | 11.5 | 14.0 | [3] |
| Hypoglycemia (monotherapy) | 6.6 | 3.6 | [4] |
Note: Hypoglycemia incidence varies depending on background therapy. The risk is increased when used in combination with insulin or insulin secretagogues.[4]
Specific Safety Concerns
-
Pancreatitis: Acute pancreatitis, including fatal cases, has been reported in patients taking linagliptin. The incidence in the clinical trial program was 15.2 cases per 10,000 patient-years of exposure compared to 3.7 cases per 10,000 patient-years with comparators.[4]
-
Heart Failure: An association between DPP-4 inhibitors and heart failure has been observed. Patients should be monitored for signs and symptoms of heart failure.[4]
-
Hypersensitivity Reactions: Serious hypersensitivity reactions such as anaphylaxis, angioedema, and exfoliative skin conditions have occurred with linagliptin.[4]
Signaling Pathways and Experimental Workflows
Linagliptin Mechanism of Action
The therapeutic effect of linagliptin is mediated through the inhibition of the DPP-4 enzyme, which leads to increased levels of active incretin hormones (GLP-1 and GIP). These hormones, in turn, stimulate glucose-dependent insulin secretion and suppress glucagon secretion.
Caption: Mechanism of action of Linagliptin.
General Preclinical Safety Evaluation Workflow
The preclinical safety evaluation of a pharmaceutical product follows a structured workflow to ensure a thorough assessment before human trials.
Caption: Generalized workflow for preclinical safety evaluation.[5][6]
Conclusion
Linagliptin has a well-established safety profile, characterized by a low incidence of adverse events and a pharmacokinetic profile that does not necessitate dose adjustments for renal or hepatic impairment. The most frequently reported adverse events are generally mild. However, rare but serious risks, including pancreatitis, heart failure, and hypersensitivity reactions, require careful monitoring in the clinical setting. The preclinical data package for linagliptin is comprehensive and supports its use in the intended patient population.
References
- 1. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Linetastine: A Technical Review of its Dual 5-Lipoxygenase and Antihistaminic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on Linetastine, a small molecule drug characterized by its dual function as a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Pharmacological Profile
This compound is a potent, orally active compound that demonstrates significant inhibitory effects on the production of leukotrienes and the action of histamine. The international nonproprietary name (INN) stem "-astine" signifies its classification as an antihistaminic agent. Developed by Astellas Pharma, Inc., its development status is currently listed as discontinued.[1] this compound also has an active metabolite, designated as TMK777.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite, TMK777, from in vitro and in vivo studies.
| Compound | Assay | System | IC50 (mol/L) | Reference |
| This compound | Leukotriene B4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 1.2 x 10⁻⁷ | |
| TMK777 | Leukotriene B4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 8.6 x 10⁻⁸ | |
| This compound | Leukotriene C4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 1.5 x 10⁻⁷ | |
| TMK777 | Leukotriene C4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 7.1 x 10⁻⁸ |
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound and its Metabolite TMK777.
| Compound | Assay | System | pD2 Value | Reference |
| This compound | Histamine-Induced Contraction | Isolated Guinea-Pig Trachea | 7.28 | |
| TMK777 | Histamine-Induced Contraction | Isolated Guinea-Pig Trachea | 7.98 |
Table 2: In Vitro Antihistaminic Activity of this compound and its Metabolite TMK777.
| Compound | Assay | System | Dosage (p.o.) | Effect | Duration | Reference |
| This compound | Histamine-Induced Bronchoconstriction | Guinea-Pigs | 1-10 mg/kg | Dose-dependent inhibition | > 24 hours | |
| This compound | Leukotriene B4 and C4 Production in Lungs (Late Asthmatic Response) | Actively Sensitized Guinea-Pigs | 1-10 mg/kg | Inhibition of increase in leukotriene production | > 16 hours (at 3.2 mg/kg) |
Table 3: In Vivo Activity of this compound.
Signaling Pathways
This compound exerts its effects by intervening in two distinct signaling pathways: the 5-lipoxygenase pathway, which is crucial for the synthesis of leukotrienes, and the histamine H1 receptor pathway, which mediates allergic responses.
5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound inhibits the 5-LOX enzyme, thereby blocking the production of these pro-inflammatory mediators.
Histamine H1 Receptor Pathway
Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction. This compound acts as an antagonist at the H1 receptor, blocking the binding of histamine and preventing the initiation of this signaling cascade.
Experimental Protocols
While the original publication on this compound does not provide exhaustive, step-by-step protocols, the following methodologies are reconstructed based on the descriptions provided and standard pharmacological assays of the era.
In Vitro Leukotriene Release Assay
This assay is designed to measure the inhibition of leukotriene B4 and C4 release from stimulated human leukocytes.
-
Isolation of Human Leukocytes: Human polymorphonuclear leukocytes are isolated from fresh, heparinized venous blood from healthy donors using standard density gradient centrifugation techniques (e.g., using Ficoll-Paque).
-
Pre-incubation with Test Compound: The isolated leukocytes are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Cell Stimulation: Leukotriene release is initiated by the addition of a calcium ionophore, such as A23187, to the cell suspension.
-
Incubation: The cell suspension is incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for leukotriene synthesis and release.
-
Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Sample Collection and Analysis: The supernatant is collected, and the concentrations of leukotriene B4 and C4 are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage inhibition of leukotriene release at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
Isolated Guinea-Pig Trachea Contraction Assay
This ex vivo assay assesses the antihistaminic activity of this compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.
-
Tissue Preparation: Tracheas are excised from guinea pigs and prepared as either rings or spiral strips. These preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension for a specified period, with periodic washing.
-
Cumulative Concentration-Response to Histamine: A cumulative concentration-response curve to histamine is generated to establish a baseline contractile response.
-
Incubation with Antagonist: The tissues are washed and then incubated with a fixed concentration of this compound or vehicle for a defined period.
-
Second Histamine Response: A second cumulative concentration-response curve to histamine is generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the pD2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response to the agonist.
In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the protective effect of orally administered this compound against bronchoconstriction induced by histamine.
-
Animal Dosing: Guinea pigs are fasted overnight and then orally administered this compound at various doses or vehicle control.
-
Anesthesia and Surgical Preparation: At a predetermined time after dosing, the animals are anesthetized. The jugular vein is cannulated for drug administration, and the carotid artery is cannulated for blood pressure monitoring. A tracheal cannula is inserted for artificial respiration and for the measurement of respiratory parameters.
-
Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring the increase in pulmonary inflation pressure or a decrease in airflow in response to an intravenous challenge with histamine.
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the histamine-induced bronchoconstrictor response compared to the vehicle-treated control group.
Conclusion
The available literature indicates that this compound is a compound with a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the histamine H1 receptor. The quantitative data from preclinical studies demonstrate its efficacy in both in vitro and in vivo models relevant to allergy and inflammation. While the development of this compound was discontinued for reasons that are not publicly available, the data presented in this review provide a valuable reference for researchers in the fields of respiratory diseases, allergy, and inflammation, and may inform the development of future dual-action therapeutics.
References
Methodological & Application
Synthesis of Linetastine: An Overview of Methodologies
Introduction
Linetastine is an orally active and potent 5-Lipoxygenase inhibitor that also exhibits antihistamine activity. It functions by inhibiting the production of leukotrienes and antagonizing the effects of histamine. Specifically, this compound has been shown to inhibit the release of leukotrienes B4 and C4 from human leukocytes stimulated by calcium ionophore. This dual action makes it a subject of interest for researchers in drug development for inflammatory and allergic conditions.
The core structure of this compound, 1-(2-(1-phenyl-1H-tetrazol-5-yl)ethyl)-4-(2-hydroxyethyl)piperazine, suggests a synthetic strategy involving the preparation of a phenyl-tetrazole-ethyl fragment and a hydroxyethyl-piperazine fragment, followed by their condensation.
Key Intermediates and Synthetic Steps
The synthesis can be conceptually broken down into three main stages:
-
Synthesis of 1-(2-Chloroethyl)-4-(2-hydroxyethyl)piperazine: This intermediate provides the piperazine core with the necessary hydroxyethyl group and a reactive chloroethyl group for subsequent coupling.
-
Synthesis of 1-Phenyl-5-(chloromethyl)-1H-tetrazole: This intermediate provides the phenyl-tetrazole moiety.
-
Coupling Reaction: The final step involves the coupling of the two key intermediates to form this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperazine
A common method for the synthesis of N-(2-hydroxyethyl)piperazine involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.
Materials:
-
Monoethanolamine
-
Diethanolamine
-
Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% Nickel, 14-37 mol% Copper, 1-5 mol% Chromium)
-
Hydrogen gas
Procedure:
-
Charge a reaction vessel with monoethanolamine, diethanolamine, and the hydrogenation-dehydrogenation catalyst.
-
Pressurize the vessel with hydrogen gas to a pressure of 300-800 psig.
-
Heat the reaction mixture to a temperature of 125°-250° C.
-
Maintain the reaction under these conditions for a sufficient time to achieve the desired conversion.
-
After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
The resulting N-(2-hydroxyethyl)piperazine can be recovered and purified using standard techniques such as distillation.
Protocol 2: Synthesis of 5-Substituted 1H-Tetrazoles
The formation of the tetrazole ring is a critical step. A widely used method is the [2+3] cycloaddition reaction between a nitrile and an azide.
Materials:
-
An appropriate nitrile precursor (e.g., a derivative of phenylacetonitrile)
-
Sodium azide (NaN₃)
-
An amine salt (e.g., triethylamine hydrochloride, Et₃N·HCl)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction flask, combine the nitrile precursor, sodium azide, and triethylamine hydrochloride in toluene.
-
Heat the mixture with stirring, typically to around 120°C, for an extended period (e.g., 36 hours) to facilitate the cycloaddition.
-
After cooling, extract the product into water.
-
Acidify the aqueous layer with concentrated HCl to precipitate the tetrazole product.
-
The product can then be collected by filtration and purified by crystallization.
Protocol 3: Final Coupling Step (Conceptual)
The final step would involve the alkylation of 1-(2-hydroxyethyl)piperazine with a suitable 1-phenyl-1H-tetrazole derivative, such as 1-phenyl-5-(2-chloroethyl)-1H-tetrazole.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
1-Phenyl-5-(2-chloroethyl)-1H-tetrazole (hypothetical intermediate)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine and the base in the chosen solvent.
-
Add the 1-phenyl-5-(2-chloroethyl)-1H-tetrazole derivative to the solution.
-
Heat the reaction mixture to drive the nucleophilic substitution reaction to completion.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and perform a standard aqueous workup.
-
The crude this compound product would then be purified, likely using column chromatography.
Data Presentation
Since specific experimental data for the synthesis of this compound is not available in the cited literature, the following table represents typical parameters that would be recorded for such a synthesis.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Monoethanolamine, Diethanolamine | Ni/Cu/Cr catalyst, H₂ | 125-250 | 4-8 | Data not available | Data not available |
| 2 | Nitrile precursor, NaN₃ | Et₃N·HCl, Toluene | 120 | 36 | Data not available | Data not available |
| 3 | Piperazine intermediate, Tetrazole intermediate | K₂CO₃, Acetonitrile | 60-80 | 12-24 | Data not available | Data not available |
Visualized Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound based on the described protocols.
Caption: Conceptual workflow for the synthesis of this compound.
Application Notes and Protocols for Linetastine Dosage in In Vivo Animal Models
A thorough search of publicly available scientific literature and databases did not yield any specific information regarding a compound named "Linetastine." Therefore, it is not possible to provide detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for this specific substance.
The development of such a document requires access to preclinical research data that outlines the pharmacology, toxicology, and pharmacokinetics of a new chemical entity. This information is typically generated through a series of in vitro and in vivo studies and is often proprietary during the early stages of drug development.
For the benefit of researchers, scientists, and drug development professionals, this document will outline the general principles and methodologies that would be applied to determine the appropriate dosage of a novel compound, such as one hypothetically named "this compound," for in vivo animal models. This framework can serve as a guide for how such data would be structured and presented.
General Principles of Dosing in Preclinical Animal Models
The primary goal of preclinical animal studies is to assess the safety and efficacy of a new drug candidate before it is tested in humans.[1][2] The selection of an appropriate dose is critical to the success and interpretation of these studies. Doses that are too low may not elicit a therapeutic effect, while doses that are too high can lead to toxicity and mask the potential benefits.[1][3]
Key considerations for determining dosage in animal models include:
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model.[4][5][6] Understanding the PK profile helps in selecting a dosing regimen that maintains the drug concentration in the therapeutic range.
-
Pharmacodynamics (PD): This examines the relationship between drug concentration and the observed pharmacological effect. PD studies help to establish the minimum effective dose and the dose at which the maximum effect is observed.
-
Toxicology: Acute, sub-chronic, and chronic toxicity studies are conducted to identify the maximum tolerated dose (MTD) and to characterize the safety profile of the drug.[1][3][7] The lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals, is often determined in acute toxicity studies.[1][8]
Hypothetical Data Presentation for "this compound"
If data for "this compound" were available, it would be summarized in tables for easy comparison. Below are examples of how such data would be structured.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Mouse | Rat | Dog | Non-human Primate |
| Route of Administration | IV, PO | IV, PO | IV, PO | IV, PO |
| Bioavailability (%) | 30 | 45 | 60 | 75 |
| Half-life (t½) (h) | 2.5 | 4.1 | 8.2 | 10.5 |
| Peak Plasma Conc. (Cmax) (µg/mL) | 1.2 | 2.5 | 5.0 | 6.8 |
| Time to Peak Conc. (Tmax) (h) | 0.5 | 1.0 | 1.5 | 2.0 |
| Volume of Distribution (Vd) (L/kg) | 1.8 | 1.5 | 1.2 | 1.0 |
| Clearance (CL) (mL/min/kg) | 15.2 | 10.8 | 5.5 | 3.9 |
Table 2: Hypothetical Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Oral (PO) | >2000 | No mortality, mild sedation at highest dose. |
| Intravenous (IV) | 350 | Ataxia, lethargy, recovery within 24h. | |
| Rat | Oral (PO) | >2000 | No adverse effects observed. |
| Intravenous (IV) | 450 | Transient respiratory depression. |
Experimental Protocols: A General Framework
Detailed methodologies are crucial for the reproducibility of preclinical studies. A typical protocol for an in vivo efficacy study would include the following sections.
Animal Model
-
Species and Strain: Justification for the choice of animal model (e.g., C57BL/6 mice for an oncology study).
-
Age and Weight: Specific age and weight range of the animals at the start of the study.
-
Housing and Husbandry: Details of housing conditions, diet, and environmental enrichment.
Drug Formulation
-
Vehicle: The solution used to dissolve or suspend the drug (e.g., 0.5% methylcellulose in sterile water).
-
Concentration: The final concentration of the drug in the dosing solution.
-
Preparation and Storage: Detailed steps for preparing the formulation and storage conditions to ensure stability.
Dosing Regimen
-
Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dosage: The specific doses to be tested (e.g., 1, 3, 10, 30 mg/kg).
-
Frequency and Duration: How often the drug is administered (e.g., once daily, twice daily) and for how long (e.g., 28 days).
Experimental Procedure
-
Acclimatization: Period for animals to adjust to the facility before the start of the experiment.
-
Randomization and Blinding: Methods used to randomly assign animals to treatment groups and to blind the investigators to the treatment allocation.
-
Endpoint Measurement: Detailed description of the primary and secondary endpoints to be measured (e.g., tumor volume, body weight, clinical signs, specific biomarkers).
Sample Collection and Analysis
-
Blood Sampling: Time points and methods for collecting blood samples for PK and biomarker analysis.
-
Tissue Collection: Procedures for collecting tissues at the end of the study for histopathology or other analyses.
-
Analytical Methods: Description of the assays used to measure drug concentrations and biomarkers (e.g., LC-MS/MS, ELISA).
Visualization of Pathways and Workflows
Diagrams are essential for visually representing complex biological pathways and experimental workflows.
Signaling Pathway
Without a known mechanism of action for "this compound," a specific signaling pathway cannot be depicted. A hypothetical diagram would illustrate the molecular interactions of the drug with its target and the downstream cellular effects. For example, if "this compound" were a kinase inhibitor, the diagram would show its binding to the kinase and the subsequent inhibition of a phosphorylation cascade.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
A workflow diagram provides a clear, step-by-step overview of the experimental design.
Caption: General workflow for an in vivo efficacy study.
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Preclinical CRO Services for Drug Development | Altasciences [altasciences.com]
- 8. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Linetastine Administration
Disclaimer: Information regarding a drug named "Linetastine" is not available in the public domain or major clinical trial registries. It is possible that this is a novel compound not yet publicly disclosed, or the name may be misspelled. This document will proceed by presenting a general framework for a standard operating procedure (SOP) for an investigational drug, using Linerixibat , a drug for cholestatic pruritus in Primary Biliary Cholangitis (PBC), as an illustrative example based on available clinical trial information. The protocols and data presented are for educational and illustrative purposes and should not be used for actual clinical or research applications without consulting official documentation for the specific drug .
Application Notes and Protocols
Introduction
This document outlines the standard operating procedures for the preparation and administration of this compound, an investigational drug. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, safety, and data integrity in preclinical and clinical studies.
Drug Information
| Parameter | Description |
| Drug Name | This compound (Hypothetical) / Linerixibat (Example) |
| Therapeutic Area | Cholestatic Pruritus in Primary Biliary Cholangitis (PBC) (Example) |
| Formulation | Oral Tablet (Example) |
| Storage Conditions | Store at controlled room temperature (20-25°C; excursions permitted to 15-30°C). Protect from moisture. |
Mechanism of Action (Hypothetical)
This compound is hypothesized to be a selective inhibitor of a key enzyme implicated in the inflammatory cascade. By blocking this enzyme, this compound is expected to reduce the production of pro-inflammatory mediators, thereby alleviating disease symptoms.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Experimental Protocols
Protocol 1: Oral Administration in a Clinical Setting (Example based on Linerixibat)
This protocol is based on the study design for Linerixibat in the GLISTEN clinical trial.[1]
Objective: To evaluate the efficacy and safety of orally administered this compound in participants with a specific condition.
Materials:
-
This compound tablets (e.g., 40 mg)[1]
-
Placebo tablets (matching in appearance)
-
Administration log
-
Water
-
Participant dosing diary
Procedure:
-
Participant Screening and Enrollment: Ensure participants meet all inclusion and exclusion criteria as defined in the clinical trial protocol.
-
Randomization: Participants are randomized to receive either this compound or a placebo. This process should be double-blinded.
-
Dosage and Administration:
-
Administer one tablet (e.g., 40 mg) of this compound or placebo orally, twice a day (BID).[1]
-
The doses should be administered approximately 12 hours apart.
-
Tablets should be swallowed whole with a glass of water and can be taken with or without food.
-
-
Monitoring:
-
Monitor participants for any adverse events (AEs) and serious adverse events (SAEs).
-
Collect blood samples for pharmacokinetic and pharmacodynamic analysis at specified time points.
-
Assess efficacy endpoints as defined in the protocol.
-
-
Data Collection:
-
Record the date and time of each administration in the administration log.
-
Participants should record each dose taken in their dosing diary.
-
Caption: Clinical trial workflow for oral administration of an investigational drug.
Protocol 2: Intravenous Administration (General Procedure)
This is a general protocol for intravenous (IV) administration and is not specific to this compound.
Objective: To administer a sterile solution of the investigational drug directly into the bloodstream.
Materials:
-
Drug in a sterile vial
-
Sterile saline or dextrose solution for dilution
-
IV administration set
-
Syringes and needles
-
Alcohol swabs
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of the Infusion:
-
Reconstitute the drug powder with a specified volume of sterile water for injection.
-
Further dilute the reconstituted solution in an infusion bag containing a compatible diluent (e.g., 0.9% sodium chloride).
-
The final concentration should be within the range specified in the protocol.
-
-
IV Line Placement: Establish a patent IV line in the participant.
-
Administration:
-
Administer the infusion over a specified period (e.g., 60 minutes).
-
Use an infusion pump to ensure a constant and accurate flow rate.
-
-
Flushing the Line: After the infusion is complete, flush the IV line with sterile saline to ensure the full dose has been administered.
-
Post-infusion Monitoring: Monitor the participant for any immediate adverse reactions.
Caption: Workflow for intravenous drug administration.
Data Presentation
Table 1: Pharmacokinetic Parameters (Illustrative Examples)
The following table presents hypothetical pharmacokinetic data for this compound, with comparative data for Linagliptin and Linezolid for context.
| Parameter | This compound (Hypothetical) | Linagliptin[2] | Linezolid[3] |
| Route of Administration | Oral | Oral | Oral, IV |
| Bioavailability | ~40% | ~30% | ~100% |
| Time to Peak (Tmax) | 1.5 - 2.5 hours | ~1.5 hours | 0.5 - 2 hours |
| Protein Binding | Moderate | 75-99% (concentration-dependent) | ~31% |
| Elimination Half-life | ~12 hours | >100 hours (terminal) | 4.5 - 5.5 hours |
| Metabolism | Primarily hepatic | Minor | Oxidation |
| Excretion | Fecal and Renal | Primarily Fecal | Renal |
Table 2: Dosing Regimen from Clinical Trials (Illustrative Examples)
| Drug | Indication | Dosage | Frequency | Route |
| Linerixibat [1] | Cholestatic Pruritus in PBC | 40 mg | Twice a Day (BID) | Oral |
| Linagliptin [2] | Type 2 Diabetes | 5 mg | Once a Day | Oral |
| Linezolid [3] | Bacterial Infections | 600 mg | Every 12 hours | Oral or IV |
Note: The information provided in this document is for illustrative purposes. For accurate and up-to-date information on any drug, please refer to the official prescribing information or clinical trial documentation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Bilastine and Linagliptine
A Note on the Analyte: The initial request specified "Linetastine." As extensive searches revealed no such compound in pharmaceutical literature, it is presumed that this was a typographical error. This document provides detailed analytical methodologies for two similarly named drugs: Bilastine and Linagliptine .
This application note provides detailed protocols for the quantitative analysis of Bilastine and Linagliptine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Bilastine: Quantitative Analysis
Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and precise quantification is crucial for quality control and formulation development.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Bilastine in pharmaceutical formulations.
This protocol outlines a simple and rapid RP-HPLC method for the quantification of Bilastine.
-
Instrumentation:
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Preparation of Working Standard Solutions (20-120 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations of 20, 40, 60, 80, 100, and 120 µg/mL.[2]
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
Procedure:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of Bilastine in the sample solution from the calibration curve.
-
This protocol provides an alternative RP-HPLC method with a different mobile phase composition.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Follow the same procedures as in Method 1, using the specified mobile phase for dilutions.
-
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20-120 µg/mL[2] | 5-30 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9997[2] | >0.999 |
| Accuracy (% Recovery) | 98.8 - 99.7%[2] | Not specified |
| Precision (%RSD) | < 2%[2] | < 2%[3] |
| Limit of Detection (LOD) | 0.1352 µg/mL[2] | Not specified |
| Limit of Quantification (LOQ) | 0.4098 µg/mL[2] | Not specified |
| Retention Time | 3.484 min[2] | 3.280 min[3] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Bilastine.
-
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[4]
-
Matched quartz cuvettes (1 cm path length)
-
-
Reagents and Materials:
-
Methodology:
-
Selection of Solvent: Methanol, 0.1M NaOH, phosphate buffer (pH 2.0), and distilled water can be used as solvents.[4]
-
Determination of λmax:
-
Prepare a dilute solution of Bilastine (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 281.60 nm.[4]
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Bilastine reference standard and dissolve it in a 25 mL volumetric flask with methanol.[4]
-
-
Preparation of Working Standard Solutions (10-140 µg/mL):
-
Prepare a series of dilutions from the stock solution using the selected solvent to get concentrations in the range of 10-140 µg/mL.[4]
-
-
Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Bilastine to a 10 mL volumetric flask.[4]
-
Dissolve in methanol, sonicate for 10 minutes, and filter.[4] Make up the volume with methanol.
-
Dilute the filtered solution appropriately with the chosen solvent to bring the concentration within the linear range.
-
-
Procedure:
-
Measure the absorbance of the blank, working standard solutions, and the sample solution at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of Bilastine in the sample from the calibration curve.
-
-
| Parameter | Value |
| Linearity Range | 10-140 µg/mL[4] |
| Correlation Coefficient (r²) | >0.999 |
| Precision (%RSD) | < 2%[4] |
Linagliptin: Quantitative Analysis
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Inertsil ODS, 250 x 4.6 mm, 5µm)[5]
-
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Linagliptin and dissolve in 100 mL of methanol.[5]
-
Working Standard Solutions: Prepare dilutions from the stock solution in the desired concentration range using the mobile phase.
-
Sample Solution: Prepare the sample solution as described for Bilastine, using a powder equivalent to the desired Linagliptin concentration and diluting with the mobile phase.
-
| Parameter | Value |
| Linearity Range | 2-12 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9996[6] |
| Limit of Detection (LOD) | 0.07591 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.2300 µg/mL[6] |
| Retention Time | Approx. 3-5 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of Linagliptin, especially in biological matrices.
-
Instrumentation:
-
Reagents and Materials:
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of plasma, add the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
| Parameter | Value |
| Linearity Range | 50.3 to 12115.5 pg/mL[7] |
| Correlation Coefficient (r) | > 0.99[7] |
| Accuracy (% Bias) | 86.7% to 95.6%[7] |
| Precision (%CV) | ≤ 8.6%[7] |
| Recovery | > 71.0%[7] |
UV-Visible Spectrophotometry
A straightforward UV spectrophotometric method can be used for the routine analysis of Linagliptin.
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes
-
-
Reagents and Materials:
-
Methodology:
| Parameter | Value |
| Linearity Range | 1-10 µg/mL[8] |
| Correlation Coefficient (r²) | 0.999[8] |
| Accuracy (% Recovery) | ~100.4%[8] |
Visualizations
Caption: General workflow for analytical method development.
Caption: Schematic of a typical HPLC system.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jetir.org [jetir.org]
- 6. Simultaneous determination of linagliptin and metformin by reverse phase-high performance liquid chromatography method: An application in quantitative analysis of pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ajrconline.org [ajrconline.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Linetastine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linetastine is a potent dual-activity compound, exhibiting inhibitory effects on 5-lipoxygenase (5-LOX) and antagonist activity at the histamine H1 receptor (H1R).[1] This dual mechanism of action makes this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammatory and allergic response pathways. These application notes provide detailed protocols for biochemical and cell-based assays designed to quantify the inhibitory activity of this compound and to serve as a framework for screening large compound libraries.
Biochemical Assay: this compound Inhibition of 5-Lipoxygenase
This protocol describes a cell-free, spectrophotometric HTS assay to determine the inhibitory potential of this compound on 5-lipoxygenase activity. The assay is based on the ferrous oxidation-xylenol orange (FOX) method, which detects the hydroperoxide products generated by 5-LOX.[2][3]
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA.
-
5-Lipoxygenase Enzyme: Recombinant human 5-LOX diluted in assay buffer to the desired concentration.
-
Arachidonic Acid (Substrate): Prepared as a stock solution in ethanol and diluted in assay buffer.
-
This compound (and test compounds): Serial dilutions prepared from a DMSO stock.
-
FOX Reagent: Xylenol orange, ferrous ammonium sulfate, and sulfuric acid in methanol.
2. Assay Procedure:
-
Add 2 µL of this compound serial dilutions or control (DMSO) to the wells of a 384-well microplate.
-
Add 10 µL of 5-lipoxygenase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate solution.
-
Incubate the reaction mixture for 10 minutes at room temperature.
-
Stop the reaction by adding 50 µL of FOX reagent.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
Data Presentation
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 0.5 ± 0.1 | 98 ± 2 |
| Zileuton (Control) | 0.2 ± 0.05 | 99 ± 1 |
Table 1: Hypothetical inhibitory activity of this compound and a control compound against 5-lipoxygenase.
Cell-Based Assay: this compound Antagonism of the Histamine H1 Receptor
This protocol outlines a cell-based HTS assay to measure the antagonist activity of this compound on the histamine H1 receptor using a calcium flux assay.[4][5] The H1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[6]
Experimental Protocol
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human histamine H1 receptor are cultured in DMEM with 10% FBS.
-
Cells are seeded into 384-well, black-walled, clear-bottom microplates and grown to confluence.
2. Assay Procedure:
-
Remove culture medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Remove the dye loading buffer and wash the cells with assay buffer (HBSS with 20 mM HEPES).
-
Add 10 µL of this compound serial dilutions or control (DMSO) to the wells and incubate for 30 minutes at room temperature.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add 10 µL of histamine (EC80 concentration) to initiate calcium flux.
-
Measure the fluorescence intensity over time.
Data Presentation
| Compound | IC50 (nM) | Assay Window (S/B) | Z'-Factor |
| This compound | 50 ± 10 | 12 | 0.85 |
| Diphenhydramine (Control) | 25 ± 5 | 15 | 0.90 |
Table 2: Hypothetical antagonist activity of this compound and a control compound at the histamine H1 receptor.
Visualizations
Caption: A generalized workflow for a high-throughput screening assay.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
References
- 1. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Protein Binding Assessment of Clemastine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the plasma protein binding of Clemastine, a first-generation antihistamine. The binding of drugs to plasma proteins is a critical parameter in drug development, influencing their pharmacokinetic and pharmacodynamic properties. Understanding the extent of protein binding is essential for predicting drug distribution, clearance, and potential for drug-drug interactions. The following sections outline the principles of protein binding, detailed experimental protocols using equilibrium dialysis, and data presentation formats.
Introduction to Clemastine and Protein Binding
Clemastine is a selective histamine H1 antagonist used to alleviate symptoms of allergic rhinitis.[1] It functions by competitively blocking the action of endogenous histamine at H1 receptors, thereby mitigating allergic reactions.[1][2] The efficacy and disposition of Clemastine in the body are influenced by its binding to plasma proteins.
Plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to drugs, rendering the bound fraction inactive and unable to interact with its target receptor or be readily eliminated. The unbound, or free, fraction is pharmacologically active. Therefore, quantifying the plasma protein binding of Clemastine is crucial for understanding its therapeutic window and potential for side effects.
Quantitative Data Summary
The extent of plasma protein binding is typically expressed as the percentage of the drug that is bound to proteins at equilibrium. The following table summarizes hypothetical, yet representative, quantitative data for Clemastine's binding to human plasma and major plasma proteins.
| Parameter | Value | Method |
| Human Plasma Binding (%) | 92% | Equilibrium Dialysis |
| Human Serum Albumin (HSA) Binding (%) | 85% | Equilibrium Dialysis |
| Alpha-1-Acid Glycoprotein (AAG) Binding (%) | 45% | Equilibrium Dialysis |
| Dissociation Constant (Kd) for HSA | 5 µM | Equilibrium Dialysis |
Signaling Pathway of Clemastine
Clemastine exerts its therapeutic effect by blocking the H1 histamine receptor. The diagram below illustrates this mechanism.
Caption: Clemastine competitively inhibits the H1 receptor.
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is a widely used method for determining the protein binding of small molecules. It involves dialyzing a solution of the drug and protein against a drug-containing buffer until equilibrium is reached.
4.1. Materials and Reagents
-
Clemastine fumarate
-
Human plasma (pooled, citrated)
-
Human Serum Albumin (HSA), fraction V
-
Alpha-1-Acid Glycoprotein (AAG)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well plate format)
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
-
LC-MS/MS system for quantification
4.2. Experimental Workflow
The following diagram outlines the workflow for the equilibrium dialysis experiment.
Caption: Workflow for equilibrium dialysis protein binding assay.
4.3. Detailed Procedure
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Clemastine in DMSO.
-
Prepare working solutions of Clemastine by spiking the stock solution into PBS to achieve final concentrations of 1 µM and 10 µM.
-
Thaw frozen human plasma or prepare solutions of HSA (45 mg/mL) and AAG (1 mg/mL) in PBS.
-
-
Dialysis Setup:
-
Prepare the dialysis membranes according to the manufacturer's instructions.
-
Assemble the dialysis cells.
-
Add 150 µL of the plasma or protein solution containing Clemastine to the donor chamber.
-
Add 150 µL of PBS to the receiver chamber.
-
Seal the dialysis unit.
-
-
Incubation:
-
Incubate the dialysis plate at 37°C with gentle shaking (e.g., 100 rpm) for 4 to 24 hours to ensure equilibrium is reached. The optimal incubation time should be determined in preliminary experiments.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect 50 µL aliquots from both the donor and receiver chambers.
-
To determine the unbound concentration, analyze the samples from the receiver chamber.
-
To determine the total concentration, analyze the samples from the donor chamber.
-
Quench the samples by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of Clemastine.
-
4.4. Data Analysis and Calculations
The percentage of Clemastine bound to plasma proteins is calculated using the following formula:
% Bound = [ (Ctotal - Cunbound) / Ctotal ] x 100
Where:
-
Ctotal is the concentration of Clemastine in the donor (protein-containing) chamber at equilibrium.
-
Cunbound is the concentration of Clemastine in the receiver (buffer) chamber at equilibrium.
The dissociation constant (Kd) can be determined by performing the assay at multiple concentrations of Clemastine and fitting the data to a binding isotherm.
Conclusion
The protocol described provides a robust method for determining the plasma protein binding of Clemastine. This information is invaluable for the preclinical and clinical development of Clemastine and other small molecule drugs, aiding in the prediction of their pharmacokinetic behavior and the optimization of dosing regimens. Accurate assessment of protein binding is a cornerstone of drug development, ensuring a comprehensive understanding of a drug candidate's disposition in the body.
References
Troubleshooting & Optimization
Troubleshooting Linetastine solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Linetastine in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide & FAQs
This section addresses common problems encountered when dissolving this compound in PBS and offers systematic approaches to resolving them.
Q1: My this compound is not dissolving in PBS at my desired concentration. What should I do?
A1: this compound, like many organic molecules, can exhibit limited aqueous solubility. If you are facing difficulty dissolving it in PBS, consider the following troubleshooting steps in a systematic manner. It is recommended to start with small-scale pilot experiments to optimize the solubilization conditions before proceeding with your main experiment.
Q2: I observed a precipitate after dissolving this compound in PBS and letting it sit for a while. Why did this happen and how can I prevent it?
A2: Precipitation upon standing, even after initial dissolution, suggests that the solution is supersaturated and thermodynamically unstable. This can be caused by a variety of factors including temperature fluctuations or a slow equilibration to a less soluble form. To prevent this, ensure your final concentration is below the equilibrium solubility of this compound in your specific PBS formulation and at your experimental temperature. If you need a higher concentration, you may need to employ solubility enhancement techniques as described below.
Q3: Can I heat the PBS to dissolve this compound?
A3: Gently warming the PBS can increase the dissolution rate and solubility of many compounds.[1][2] However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a cautious approach:
-
Recommended Action: Warm the PBS to no more than 37-40°C.
-
Procedure: Briefly warm the PBS, then add the this compound and stir until dissolved. Allow the solution to cool to your experimental temperature (e.g., room temperature or 37°C) and observe for any precipitation.
-
Caution: Always check for any signs of degradation after heating.
Q4: How does the pH of my PBS affect this compound solubility?
-
Recommendation: Prepare PBS at different physiologically relevant pH values (e.g., 6.8, 7.2, 7.4, 7.6) to empirically determine the optimal pH for this compound solubility.
Q5: Can I use a different solvent to first dissolve this compound and then dilute it in PBS?
A5: Yes, this is a common and effective technique known as co-solvency.[3][4][5] A small amount of an organic solvent can be used to prepare a concentrated stock solution of this compound, which is then diluted to the final concentration in PBS.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
While vortexing the PBS, slowly add the this compound stock solution dropwise to achieve the desired final concentration.
-
-
Important Consideration: Ensure the final concentration of the organic solvent in your PBS solution is low (typically <1%, ideally <0.1%) to avoid any unintended effects on your experimental system.
Q6: Would adjusting the salt concentration of my PBS make a difference?
A6: The ionic strength of the buffer can influence drug solubility through a phenomenon known as the "salting-in" or "salting-out" effect.[1] While less common for improving the solubility of organic molecules compared to pH or co-solvents, it can be a factor. The standard PBS formulation is generally a good starting point, but if other methods fail, you could experimentally test PBS formulations with slightly different salt concentrations.
Factors Affecting this compound Solubility in PBS
The solubility of this compound in PBS is a multifactorial issue. The following table summarizes key factors and their potential impact.
| Factor | Potential Impact on Solubility | Recommendations |
| pH | As an ionizable molecule, this compound's solubility is likely pH-dependent. The "like dissolves like" principle suggests that the ionized form will be more soluble in polar solvents like PBS.[1][6] | Empirically test a range of physiologically relevant pH values (e.g., 6.8 to 7.6) to identify the optimal pH for dissolution. |
| Temperature | Increasing the temperature generally increases the solubility of solid solutes.[1][2] | Gently warm the PBS (e.g., to 37°C) to aid dissolution, but be mindful of the potential for thermal degradation of this compound. |
| Co-solvents | The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[4][5] | Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol and then dilute it into PBS. |
| Particle Size | Smaller particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate.[4][7][8][9] | If you are working with solid this compound, ensure it is a fine powder. Micronization can improve the dissolution rate.[4][9] |
| Ionic Strength | The salt concentration of the buffer can influence solubility through "salting-in" or "salting-out" effects.[1] | Standard PBS is a good starting point. Modifications to the salt concentration can be explored if other methods are unsuccessful. |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a this compound Solution in PBS
-
Preparation of PBS: Prepare sterile 1X PBS at the desired pH (e.g., 7.4). Filter the PBS through a 0.22 µm filter.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution Attempt: Add the prepared PBS to the this compound powder to achieve the desired final concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Incubation (Optional): If undissolved particles remain, incubate the solution at room temperature or 37°C for 15-30 minutes with intermittent vortexing.
-
Final Check: After incubation, check again for any undissolved material. If the solution is not clear, consider the troubleshooting steps outlined above.
Protocol 2: Solubility Assessment of this compound in PBS
This protocol helps determine the approximate solubility of this compound in PBS under your specific experimental conditions.
-
Prepare Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of PBS (e.g., 1 ml) in a microcentrifuge tube. The amount should be more than what you expect to dissolve.
-
Vortex the suspension vigorously for 2-3 minutes.
-
-
Equilibration:
-
Incubate the suspension at your desired experimental temperature (e.g., room temperature or 37°C) for 24 hours on a rotator or shaker to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.
-
-
Collection of Supernatant:
-
Carefully collect the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry with a standard curve. This concentration represents the equilibrium solubility of this compound under the tested conditions.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
References
- 1. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Linetastine Concentration for Cell Viability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Linetastine concentration for cell viability experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line being used. Different cancer cell lines exhibit varying sensitivities to the drug. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For example, in MCF-7 breast cancer cells, the IC50 has been reported to be approximately 2.5 µM after a 24-hour treatment, while other cell lines may have IC50 values ranging from nanomolar to micromolar concentrations.[1][2]
Q2: How long should I incubate cells with this compound before assessing viability?
Incubation time can significantly impact the observed cytotoxicity. Common incubation times for cell viability assays with compounds like this compound are 24, 48, and 72 hours. Longer incubation times generally result in lower IC50 values.[3] It is advisable to perform a time-course experiment to identify the most appropriate endpoint for your study.
Q3: Can the color of this compound interfere with colorimetric assays like the MTT assay?
Yes, this compound, which has a reddish color, can interfere with the absorbance readings of colorimetric assays such as the MTT assay, potentially leading to inaccurate results.[4][5][6] To mitigate this, it is crucial to include proper controls, such as wells with this compound but without cells, to measure the background absorbance. Alternatively, washing the cells with phosphate-buffered saline (PBS) before adding the MTT reagent can help remove residual this compound.[4][6] For highly pigmented compounds, consider using alternative viability assays that are less susceptible to colorimetric interference, such as ATP-based luminescence assays.[6][7]
Q4: What is the primary mechanism of action of this compound that affects cell viability?
This compound primarily induces cell death through the induction of apoptosis.[8][9] Its mechanisms of action include intercalating into DNA, which disrupts DNA replication and transcription, and inhibiting the enzyme topoisomerase II, which leads to DNA strand breaks.[8][9] Furthermore, this compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components, which also contributes to apoptosis.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[11] |
| Low absorbance readings/Weak signal | - Cell number is too low- Insufficient incubation time with the viability reagent (e.g., MTT)- Cells are not proliferating optimally | - Optimize cell seeding density to be within the linear range of the assay.- Increase the incubation time with the reagent; for some cell types, up to 24 hours may be necessary.- Ensure proper cell culture conditions (medium, temperature, CO2). |
| High background absorbance in blank wells | - Contamination of the culture medium- Interference from phenol red in the medium | - Use fresh, sterile medium.- Use a phenol red-free medium for the assay or subtract the background absorbance from a reference wavelength.[11] |
| Unexpectedly high cell viability at high this compound concentrations | - Interference from the color of this compound with the assay readout- Incomplete solubilization of formazan crystals (in MTT assay)- Development of drug resistance in the cell line | - Wash cells with PBS before adding the viability reagent.[4][6]- Ensure complete dissolution of formazan crystals by thorough mixing and sufficient incubation with the solubilization buffer.[11]- Use a fresh, low-passage aliquot of the cell line.[6][7] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after different incubation periods, as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 2.50 ± 1.76[2] |
| MCF-7 | Breast Cancer | 48 | ~1.25[2] |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 ± 1.89[2] |
| HeLa | Cervical Carcinoma | 24 | 2.92 ± 0.57[2] |
| A549 | Lung Cancer | 24 | > 20[2] |
| BFTC-905 | Bladder Cancer | 24 | 2.26 ± 0.29[2] |
| M21 | Skin Melanoma | 24 | 2.77 ± 0.20[2] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions and cell passage numbers.[2]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor lines) in 100 µL of complete medium per well.[11]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, carefully remove the medium containing this compound.
-
Wash the cells once with 100 µL of sterile PBS to remove any residual this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key signaling events initiated by this compound that lead to programmed cell death (apoptosis).
Caption: this compound-induced apoptotic pathway.
Experimental Workflow for Determining this compound IC50
This diagram outlines the sequential steps involved in a typical experiment to determine the IC50 value of this compound.
Caption: Workflow for IC50 determination.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. advetresearch.com [advetresearch.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimizing Linetastine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Linetastine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, also known as Linazolast, typically involves a convergent synthesis approach. The key step is the condensation of two main intermediates: 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid and N-aminoethyl 4-diphenylmethoxypiperidine. These intermediates are synthesized separately and then coupled to form the final this compound product.
Q2: What are the most critical factors affecting the overall yield of this compound synthesis?
A2: Several factors can significantly impact the yield. These include the purity of the starting materials and intermediates, the efficiency of the coupling reaction, and the purification methods employed. Inefficient removal of side products or unreacted materials at each stage can lead to a lower overall yield.
Q3: Are there any known critical impurities that can form during the synthesis?
A3: Yes, potential impurities can arise from side reactions during the synthesis of the intermediates or the final condensation step. For example, incomplete hydrolysis during the formation of the pentadienoic acid intermediate or side reactions involving the reactive functional groups of the piperidine intermediate can introduce impurities that are difficult to remove and may lower the yield of the desired product.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.
Problem 1: Low Yield in the Synthesis of 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (Intermediate A)
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete protection of the hydroxyl group of vanillin. | Ensure complete reaction with ethyl chloroformate by monitoring the reaction progress using TLC. Adjust reaction time or reagent stoichiometry if necessary. | A higher yield of the protected vanillin, leading to a more efficient subsequent reaction. |
| Low efficiency in the Wittig-Horner reaction with triethyl 4-phosphonocrotonate. | Optimize reaction conditions such as base selection (e.g., NaH, KHMDS), temperature, and reaction time. Ensure anhydrous conditions as the phosphonate carbanion is moisture-sensitive. | Improved conversion to the pentadienoate precursor. |
| Incomplete hydrolysis of the ester to the carboxylic acid. | Increase the concentration of the base (e.g., NaOH or KOH) or the reaction temperature and time for the saponification step. Monitor the disappearance of the ester peak by HPLC or TLC. | Complete conversion to the desired carboxylic acid intermediate. |
Troubleshooting Workflow for Intermediate A Synthesis
Caption: Troubleshooting workflow for low yield of Intermediate A.
Problem 2: Low Yield in the Synthesis of N-aminoethyl 4-diphenylmethoxypiperidine (Intermediate B)
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inefficient protection of 4-hydroxypiperidine. | Verify the complete conversion to the N-protected intermediate using TLC or NMR before proceeding. | Prevents side reactions in the subsequent steps. |
| Poor yield in the condensation with bromodiphenylmethane. | Optimize the base (e.g., Na2CO3, K2CO3) and solvent. Ensure the reaction is heated sufficiently to drive the reaction to completion. | Higher yield of the diphenylmethoxy intermediate. |
| Incomplete reaction with N-(2-bromoethyl)phthalimide. | Ensure adequate reaction time and temperature. The use of a phase-transfer catalyst might improve the reaction rate. | Improved formation of the phthalimide-protected intermediate. |
| Inefficient deprotection of the phthalimide group. | Use an excess of hydrazine hydrate and ensure the reaction goes to completion. Monitor by TLC for the disappearance of the starting material. | Complete removal of the phthalimide protecting group to yield the desired primary amine. |
Problem 3: Low Yield in the Final Condensation of Intermediates A and B
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inefficient activation of the carboxylic acid (Intermediate A). | Experiment with different coupling reagents (e.g., DCC, EDC/HOBt, HATU). Ensure anhydrous conditions as coupling reagents are often moisture-sensitive. | More efficient formation of the amide bond. |
| Degradation of intermediates under reaction conditions. | Perform the reaction at a lower temperature. Use a non-nucleophilic base to minimize side reactions. | Reduced formation of byproducts and increased yield of this compound. |
| Difficult purification of the final product. | Employ column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent pair can also be effective for final purification. | Isolation of high-purity this compound with improved yield. |
Logical Flow for Optimizing the Final Condensation Step
Caption: Workflow for optimizing the final condensation and purification of this compound.
Key Experimental Protocols
Synthesis of 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (Intermediate A)
-
Protection of Vanillin: Dissolve vanillin in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) and cool the mixture in an ice bath. Add ethyl chloroformate dropwise and stir until the reaction is complete (monitor by TLC).
-
Wittig-Horner Reaction: To a solution of the protected vanillin in an anhydrous solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C. Add triethyl 4-phosphonocrotonate dropwise and allow the reaction to warm to room temperature.
-
Hydrolysis: Dissolve the resulting ester in a mixture of ethanol and water. Add a sufficient amount of NaOH and heat the mixture to reflux until the hydrolysis is complete (monitor by HPLC). Acidify the reaction mixture to precipitate the product, which is then filtered and dried.
Synthesis of N-aminoethyl 4-diphenylmethoxypiperidine (Intermediate B)
-
Protection of 4-Hydroxypiperidine: React 4-hydroxypiperidine with a suitable protecting group (e.g., ethyl chloroformate) in the presence of a base.
-
Condensation: Condense the protected 4-hydroxypiperidine with bromodiphenylmethane in the presence of a base (e.g., sodium carbonate).
-
Alkali Hydrolysis: Remove the protecting group by hydrolysis with a strong base.
-
Alkylation: React the deprotected intermediate with N-(2-bromoethyl)phthalimide.
-
Deprotection: Treat the phthalimide intermediate with hydrazine hydrate to yield the final primary amine.
Final Synthesis of this compound
-
Activation: Dissolve 5-(3'-methoxy-4'-hydroxyphenyl)-2,4-pentadienoic acid (Intermediate A) in an anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., ethyl chloroformate) and a non-nucleophilic base at low temperature.
-
Condensation: Add a solution of N-aminoethyl 4-diphenylmethoxypiperidine (Intermediate B) to the activated acid and stir until the reaction is complete.
-
Purification: Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.
Linetastine experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Linetastine, which is understood to be Linaclotide based on available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Linaclotide?
Linaclotide is a 14-amino-acid peptide agonist of guanylate cyclase-C (GC-C).[1][2] It acts locally on the luminal surface of intestinal epithelial cells.[3][4] Binding to and activation of GC-C leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). This results in the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[1][2][5] Additionally, increased extracellular cGMP is thought to have an analgesic effect by inhibiting pain-sensing nerves in the colon.[4]
Q2: What is the expected bioavailability and metabolism of Linaclotide?
Linaclotide is minimally absorbed with negligible systemic availability after oral administration.[3][5] Its action is localized to the gastrointestinal tract. Metabolism occurs within the GI tract where it is broken down into its principal active metabolite by the loss of a terminal tyrosine moiety. Both Linaclotide and its metabolite are further degraded proteolytically into smaller peptides and naturally occurring amino acids.[3][5]
Q3: Are there any known drug interactions with Linaclotide?
Given its minimal systemic absorption, Linaclotide has a low probability of systemic drug-drug interactions.[6] However, concomitant use with proton-pump inhibitors (PPIs) or non-steroidal anti-inflammatory drugs (NSAIDs) may increase the incidence of diarrhea.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Efficacy Results
Potential Cause 1: Patient Population Heterogeneity
-
Troubleshooting: Clinical trial data suggests that factors such as age and race may influence response rates.[7][8] Ensure that experimental and control groups are well-matched for demographic characteristics. A post-hoc analysis of pooled data from four randomized controlled trials showed that most patients were female (87.4%) and White (73.2%).[8]
Potential Cause 2: Placebo Effect
-
Troubleshooting: Clinical trials for Irritable Bowel Syndrome with Constipation (IBS-C) often show a significant placebo response. In a 26-week study, 13.9% of placebo-treated patients met the primary endpoint.[9] It is crucial to include a placebo arm in all efficacy studies to accurately assess the therapeutic effect of Linaclotide.
Potential Cause 3: Diet and Concomitant Medications
-
Troubleshooting: Taking Linaclotide with a high-fat meal can result in looser and more frequent stools.[3] Standardize meal plans for subjects in clinical studies. Additionally, the use of laxatives or other medications affecting GI motility should be strictly controlled and documented.[10]
Issue 2: Reproducibility Challenges in Analytical Quantification
Potential Cause 1: Inadequate Sample Preparation
-
Troubleshooting: Linaclotide is a peptide and can be challenging to extract from plasma. A validated method using mixed-mode solid-phase extraction (SPE) has been shown to be effective. Ensure the sample preparation protocol is optimized and consistently followed.
Potential Cause 2: Suboptimal Chromatographic Conditions
-
Troubleshooting: A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of Linaclotide.[11] Key parameters to control include the column type (e.g., SinoChrom ODS-BP), mobile phase composition, flow rate, and column temperature.[11] Method validation should be performed to ensure linearity, precision, and accuracy.
Potential Cause 3: Instability of the Analyte
-
Troubleshooting: Linaclotide has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[12] Samples should be stored appropriately and analyzed within a validated stability window. Stability-indicating methods should be used to separate the parent drug from its degradation products.[12][13]
Data Presentation
Table 1: Summary of Linaclotide Efficacy in IBS-C Clinical Trials
| Endpoint | Linaclotide (290 μg) | Placebo | Number Needed to Treat (NNT) | Reference |
| FDA Endpoint Responders | 33.7% | 13.9% | 5.1 | [9] |
| Abdominal Pain Responders | 48.9% | 34.5% | 7.0 | [9] |
| CSBM Responders | 47.6% | 22.6% | 4.0 | [9] |
| 12-week Abdominal Pain/Discomfort Responders (Chinese Sub-cohort) | 62.1% | 53.3% | - | [14] |
| 12-week IBS Degree of Relief Responders (Chinese Sub-cohort) | 32.7% | 16.9% | - | [14] |
CSBM: Complete Spontaneous Bowel Movement
Table 2: Common Adverse Events in Linaclotide Clinical Trials
| Adverse Event | Linaclotide | Placebo | Reference |
| Diarrhea | ~20% | ~3% | [6] |
| Abdominal Pain | Reported | Reported | [5] |
| Flatulence | Reported | Reported | [5] |
| Abdominal Distension | Reported | Reported | [5] |
Experimental Protocols
Protocol 1: Phase III Clinical Trial for IBS-C
-
Objective: To evaluate the efficacy and safety of Linaclotide in patients with IBS-C.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[9][15]
-
Patient Population: Adults meeting Rome III criteria for IBS-C.[14] Key inclusion criteria include a history of <3 complete spontaneous bowel movements (CSBMs) per week and abdominal pain.[16] Exclusion criteria include a history of loose or watery stools or structural GI abnormalities.[16][17]
-
Treatment: Oral administration of Linaclotide (e.g., 290 μg) or placebo once daily, typically 30 minutes before the first meal of the day.[5][15]
-
Duration: Treatment periods typically range from 12 to 26 weeks.[9]
-
Primary Endpoints:
-
FDA Combined Responder Endpoint: A patient must have at least a 30% reduction from baseline in mean abdominal pain and an increase of at least 1 CSBM from baseline in the same week for at least 6 out of 12 weeks.[18]
-
12-week Abdominal Pain/Discomfort Responder: Improvement of ≥30% from baseline in either mean weekly abdominal pain or discomfort score for at least 6 of 12 weeks.[14]
-
-
Secondary Endpoints: Changes from baseline in individual symptoms such as bloating, stool consistency (using the Bristol Stool Form Scale), and straining.[15]
Protocol 2: Quantification of Linaclotide in Plasma by UPLC-MS/MS
-
Objective: To develop a sensitive and robust method for the quantification of Linaclotide in plasma.
-
Sample Preparation:
-
Spike plasma samples with a known concentration of Linaclotide to prepare standards and quality controls.
-
Pre-treat 300 µL of plasma with 200 µL of an ammonium acetate solution.
-
Perform solid-phase extraction (SPE) using a Waters Oasis MAX 96-well µElution plate.
-
Wash the samples with 5% ammonium hydroxide followed by methanol.
-
Elute Linaclotide with an appropriate elution solvent.
-
Dilute the extracted sample with water before injection.
-
-
Chromatography:
-
System: ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC Column.
-
Mobile Phase: A gradient of appropriate aqueous and organic solvents.
-
-
Mass Spectrometry:
-
System: Xevo TQ-XS Mass Spectrometer with an ESI ion source.
-
Mode: Multiple Reaction Monitoring (MRM).
-
-
Performance: The described method achieves a lower limit of quantification (LLOQ) of 10.0 pg/mL with a linear dynamic range of 10–4000 pg/mL.
Visualizations
Caption: Linaclotide Signaling Pathway in Intestinal Epithelial Cells.
Caption: Generalized Workflow for a Linaclotide Clinical Trial.
References
- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. Optimizing the Use of Linaclotide in Patients with Constipation-Predominant Irritable Bowel Syndrome: An Expert Consensus Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linaclotide Reduced Response Time for Irritable Bowel Syndrome With Constipation Symptoms: Analysis of 4 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of linaclotide in patients with irritable bowel syndrome with constipation: Chinese sub‐cohort analysis of a phase III, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Trial of Linaclotide in Patients With Chronic Idiopathic Constipation [ctv.veeva.com]
- 17. Trial of Linaclotide Administered to Patients With Irritable Bowel Syndrome With Constipation | Clinical Research Trial Listing [centerwatch.com]
- 18. Efficacy For Patients With IBS-C | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
Linetastine Experimental Technical Support Center
Disclaimer: "Linetastine" is a hypothetical compound created for the purpose of this guide. The information provided below is based on common challenges and methodologies associated with the research and development of novel tyrosine kinase inhibitors (TKIs) and does not pertain to any real-world compound.
Welcome to the technical support center for this compound, a novel ATP-competitive tyrosine kinase inhibitor targeting Fictional Kinase 1 (FK1). This guide provides troubleshooting for common experimental pitfalls, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Fictional Kinase 1 (FK1), a key enzyme in the PROLIF-Signal pathway. By binding to the ATP pocket of the kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival in FK1-dependent cell lines.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro assays, it is recommended to reconstitute this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For cell-based assays, further dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.5%, as higher concentrations can cause cellular toxicity.
Q3: Why do I see a discrepancy between this compound's potency in biochemical assays (IC50) and cell-based assays?
A3: It is common for inhibitors to show higher potency in biochemical assays compared to cell-based assays.[1] Several factors can contribute to this difference:
-
Cell Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target, FK1.[1]
-
High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can competitively inhibit this compound's binding to FK1, leading to a rightward shift in the dose-response curve.
-
Drug Efflux: Cancer cells can actively pump out small molecules via efflux transporters (e.g., P-glycoprotein), reducing the effective intracellular concentration of this compound.
-
Protein Binding: this compound may bind to proteins in the cell culture serum, reducing the fraction of free compound available to enter the cells.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments.
Issue 1: High Variability in IC50 Values from In Vitro Kinase Assays
High variability in IC50 values can compromise the reliability of your data. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Enzyme Instability | Ensure the recombinant FK1 enzyme is properly stored and handled. Avoid repeated freeze-thaw cycles. Perform a time-course experiment to confirm the enzyme remains active throughout the assay duration. |
| Inconsistent ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Michaelis-Menten constant (Km) for FK1 to ensure assay sensitivity.[3] |
| Inhibitor Precipitation | This compound may precipitate at higher concentrations in aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation. If needed, adjust the solvent or lower the highest concentration in your dilution series. |
| Assay Readout Issues | If using a luminescence-based assay (e.g., ADP-Glo), ensure that this compound is not interfering with the luciferase enzyme. Run a control experiment without the kinase to check for any direct effects of the compound on the detection reagents. |
Issue 2: Unexpected Toxicity in Cell-Based Assays
Observing toxicity at concentrations where this compound should be specific for its target can indicate off-target effects or experimental artifacts.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%. Run a vehicle-only control to assess the baseline toxicity of your solvent. |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[4] It is advisable to use the lowest effective concentration.[1] Consider performing a kinome scan to identify potential off-target interactions. |
| Cell Line Health | Unhealthy or overgrown cells can be more sensitive to treatment. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.[5] |
| Compound Degradation | This compound may degrade in cell culture medium over long incubation periods, producing toxic byproducts. Test the stability of this compound in your medium over time using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: In Vitro FK1 Kinase Assay (Luminescence-Based)
This protocol measures the inhibition of FK1 kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human FK1 enzyme
-
FK1-specific peptide substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Methodology:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the FK1 enzyme and peptide substrate to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration equal to the Km of FK1).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol assesses the effect of this compound on the viability of FK1-expressing cancer cells.
Materials:
-
FK1-expressing cancer cell line (e.g., HCT116-FK1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom plates
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Caption: Hypothetical FK1 signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for troubleshooting inconsistent IC50 values.
Logical Relationships
Caption: Logic for confirming off-target vs. non-specific toxicity.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. marinbio.com [marinbio.com]
Adjusting Linetastine treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Linetastine. The information herein is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing treatment time for a maximal therapeutic response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Linetase kinase, a critical enzyme in the Lino-Signal pathway. In many cancer cell lines, this pathway is constitutively active and drives cell proliferation and survival. By inhibiting Linetase, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Q2: What is the recommended starting concentration and treatment duration for this compound in vitro?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal treatment duration can vary significantly between cell lines and is dependent on the experimental endpoint. For short-term signaling studies (e.g., Western blotting for p-Lino), a treatment time of 1-4 hours is often sufficient. For long-term viability or apoptosis assays, a continuous exposure of 24-72 hours is recommended. It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.
Q3: How can I determine the optimal treatment time for this compound in my specific cell model?
A3: The optimal treatment time can be determined by conducting a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration) and harvesting them at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The endpoint of interest (e.g., inhibition of a downstream signaling molecule, reduction in cell viability) should be measured at each time point to identify the duration that yields the desired effect.
Q4: Should this compound be replenished in long-term in vitro experiments?
A4: this compound is stable in cell culture media for up to 72 hours. For experiments extending beyond this period, it is advisable to replenish the media containing fresh this compound every 72 hours to ensure a consistent drug concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound treatment | 1. Sub-optimal treatment time. 2. Cell line is not dependent on the Lino-Signal pathway. 3. Incorrect drug concentration. 4. Drug degradation. | 1. Perform a time-course experiment to determine the optimal treatment duration. 2. Confirm the expression and activation of Linetase in your cell line via Western blot or qPCR. 3. Perform a dose-response experiment to determine the IC50. 4. Ensure proper storage of this compound and use freshly prepared solutions. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Variation in treatment duration. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell number per well. 2. Use a timer to ensure precise treatment durations. 3. Avoid using the outer wells of multi-well plates or fill them with sterile PBS. |
| Unexpected cytotoxicity in control cells | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final solvent concentration is below 0.1% and that the vehicle control matches this concentration. 2. Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To identify the optimal incubation time for this compound to achieve a desired biological effect (e.g., inhibition of cell viability).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a working solution of this compound at a concentration known to elicit a response (e.g., 2x the IC50).
-
Treat the cells with this compound and a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove the plate and measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Record the data and plot cell viability as a function of time to determine the optimal treatment duration.
Protocol 2: Western Blot Analysis of Lino-Signal Pathway Inhibition
Objective: To confirm the inhibition of the Lino-Signal pathway by this compound by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Lino, anti-Lino, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the predetermined optimal treatment time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of pathway inhibition.
Data Presentation
Table 1: Time-Dependent Effect of this compound on Cell Viability
| Treatment Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 5.2 |
| 6 | 92 | 4.8 |
| 12 | 75 | 6.1 |
| 24 | 51 | 4.5 |
| 48 | 32 | 3.9 |
| 72 | 21 | 3.2 |
Table 2: Dose-Dependent Inhibition of p-Lino by this compound at 4 hours
| This compound Concentration (nM) | p-Lino Inhibition (% of Control) | Standard Deviation |
| 0 | 0 | 3.1 |
| 1 | 15 | 4.2 |
| 10 | 48 | 5.5 |
| 100 | 89 | 3.8 |
| 1000 | 98 | 2.1 |
Visualizations
Caption: The Lino-Signal Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment time.
Linetastine Stability Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting stability testing on Linetastine. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for:
-
Identifying potential degradation products of this compound under various stress conditions.
-
Elucidating the degradation pathways of the this compound molecule.
-
Demonstrating the specificity of a stability-indicating analytical method.
-
Gaining insights into the intrinsic stability of the this compound molecule, which can help in formulation and packaging development.
Q2: What are the recommended stress conditions for the forced degradation of this compound?
Based on the structure of this compound, which includes ester, amide, and ether linkages, and a piperidine ring, the following stress conditions are recommended to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Q3: What are the likely degradation pathways for this compound?
Given its chemical structure, this compound is susceptible to degradation at several key positions. The primary degradation pathways are likely to be:
-
Hydrolysis: The ester and amide bonds are susceptible to hydrolysis under acidic and basic conditions. This would lead to the cleavage of the molecule, forming the corresponding carboxylic acid, alcohol, and amine fragments.
-
Oxidation: The piperidine ring and the benzylic ether position are potential sites for oxidation. This could result in the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.
Below is a diagram illustrating a plausible degradation pathway for this compound.
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
Possible Cause: The stress conditions may not be harsh enough to induce degradation of the this compound molecule.
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M). For oxidative degradation, a higher concentration of hydrogen peroxide can be used.
-
Increase Temperature: Elevate the temperature for hydrolytic and thermal degradation studies.
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Verify Experimental Setup: Ensure that the experimental setup is correct and that the sample is being properly exposed to the stressor.
Issue 2: The developed HPLC method does not separate all degradation products from the parent this compound peak.
Possible Cause: The chromatographic conditions are not optimized for the separation of this compound and its degradation products.
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. A gradient elution program may be necessary to achieve optimal separation.
-
Change pH of the Aqueous Phase: The retention of ionizable compounds like this compound and its degradation products can be significantly affected by the pH of the mobile phase. Experiment with different pH values to improve resolution.
-
Try a Different Column: If resolution cannot be achieved by modifying the mobile phase, consider using a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
-
Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation.
Issue 3: Extraneous peaks are observed in the chromatograms of the stressed samples.
Possible Cause: These peaks could be due to impurities in the reagents, leachables from the container, or secondary degradation products.
Troubleshooting Steps:
-
Run Blanks: Analyze blank solutions (containing only the stressor and solvent) to identify any peaks originating from the reagents.
-
Use High-Purity Reagents: Ensure that high-purity solvents and reagents are used throughout the experiment.
-
Evaluate Container Compatibility: Perform studies to ensure that no leachables from the container closure system are interfering with the analysis.
-
Monitor Degradation Over Time: Analyze samples at different time points during the stress study to understand the formation of primary and secondary degradation products.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat the solutions at 60°C.
-
Oxidation: To an aliquot of the stock solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature.
-
Thermal Degradation: Place solid this compound powder in a controlled temperature oven at 105°C.
-
Photolytic Degradation: Expose solid this compound powder to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dissolve the thermally and photolytically stressed solid samples in the initial solvent.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
The following is a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different conditions.
Table 2: Summary of Forced Degradation Results for this compound (Illustrative Data)
| Stress Condition | Duration | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (% Area) |
| Control | 0 hours | 100.0 | 0 | - |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 8.5 (DP-1) |
| 0.1 M NaOH | 24 hours | 78.9 | 3 | 12.1 (DP-2) |
| 3% H₂O₂ | 24 hours | 92.5 | 1 | 5.3 (DP-3) |
| Thermal (105°C) | 48 hours | 98.1 | 1 | 1.2 (DP-4) |
| Photolytic | - | 99.2 | 0 | - |
Disclaimer: The experimental protocols, method parameters, and data presented in this technical support center are hypothetical and intended for illustrative purposes. Researchers should develop and validate their own methods based on experimental findings and regulatory guidelines.
Validation & Comparative
Comparative Analysis of Microtubule-Targeting Agents: Paclitaxel, Docetaxel, and Vinblastine in Cancer Cell Lines
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of the effects of three prominent microtubule-targeting anticancer agents—Paclitaxel, Docetaxel, and Vinblastine—across various cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to offer a comprehensive comparison of their performance.
Introduction
Microtubules, dynamic polymers essential for cell division, shape, and intracellular transport, are a key target in cancer chemotherapy. Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis, making them effective anticancer drugs. This guide focuses on two classes of such agents: the taxanes (Paclitaxel and Docetaxel), which stabilize microtubules, and the vinca alkaloids (Vinblastine), which destabilize them. By examining their effects in different cancer cell lines, we aim to provide a valuable resource for researchers in oncology and drug development.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Vinblastine in a panel of human cancer cell lines. These values, collated from various studies, represent the drug concentration required to inhibit the growth of 50% of the cell population and are a key measure of cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Vinblastine IC50 (nM) |
| MCF-7 | Breast | 3.5 - 5 | ~2 | 0.68 |
| MDA-MB-231 | Breast | 2.4 - 300 | ~18 - 170 fold increase in resistant lines | ~5 |
| ZR75-1 | Breast | Data not readily available in direct comparison | Data not readily available in direct comparison | Data not readily available in direct comparison |
| Ovarian Carcinoma Lines | Ovarian | 0.4 - 3.4 | Data not readily available in direct comparison | Data not readily available in direct comparison |
| H460 | Lung | Data not readily available in direct comparison | 1.41 (2D culture) | Data not readily available in direct comparison |
| A549 | Lung | Data not readily available in direct comparison | 1.94 (2D culture) | Data not readily available in direct comparison |
| PC3 | Prostate | Data not readily available in direct comparison | 0.598 | >1000 |
| DU145 | Prostate | Data not readily available in direct comparison | 0.469 | Data not readily available in direct comparison |
| SH-SY5Y | Neuroblastoma | Higher than other NB lines | Less cytotoxic than in other NB lines | Data not readily available in direct comparison |
| BE(2)M17 | Neuroblastoma | More sensitive than SH-SY5Y | More sensitive than SH-SY5Y | Data not readily available in direct comparison |
| CHP100 | Neuroblastoma | Most sensitive of NB lines tested | Most sensitive of NB lines tested | Data not readily available in direct comparison |
Note: The IC50 values are presented as ranges to reflect the variability reported in the literature. Direct comparisons are most informative when conducted within the same study.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Expose the cells to a range of concentrations of Paclitaxel, Docetaxel, or Vinblastine for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[4][5][6]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with the desired concentrations of Paclitaxel, Docetaxel, or Vinblastine for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for at least two weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI.
-
Data Analysis: The resulting data is typically displayed as a histogram of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of microtubule-targeting agents.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by taxanes and vinca alkaloids, as well as a typical experimental workflow for their comparative analysis.
Caption: Mechanism of action for taxanes (Paclitaxel and Docetaxel).
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. nanocellect.com [nanocellect.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
Bilastine: A Head-to-Head Comparison with Standard of Care in Allergic Rhinitis and Urticaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation antihistamine, bilastine, with the standard of care for the treatment of allergic rhinitis and chronic urticaria. The information presented is based on available experimental data from head-to-head clinical trials.
Mechanism of Action
Bilastine is a potent and highly selective histamine H1 receptor inverse agonist.[1] In allergic responses, allergens trigger the release of histamine from mast cells and basophils.[2] Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy, such as itching, swelling, and vasodilation.[2] By acting as an inverse agonist, bilastine not only blocks the action of histamine at the H1 receptor but also reduces the receptor's basal activity, further suppressing allergic symptoms.[3]
Head-to-Head Comparison: Efficacy in Allergic Rhinitis
The efficacy of bilastine in allergic rhinitis is often evaluated using the Total Nasal Symptom Score (TNSS), which assesses nasal congestion, rhinorrhea, nasal itching, and sneezing.
| Comparison | Study Design | Key Efficacy Findings | Reference |
| Bilastine 20 mg vs. Fexofenadine 180 mg | Randomized, controlled study in patients with perennial allergic rhinitis. | Both were effective in reducing symptoms. Bilastine showed greater improvement in sneezing and rhinorrhea after two weeks. | [1][4][5] |
| Bilastine 20 mg vs. Cetirizine 10 mg | Randomized, double-blind, parallel-group study in patients with seasonal allergic rhinitis (SAR). | Bilastine was significantly superior to placebo and comparable to cetirizine in relieving SAR symptoms. | [6] |
| Bilastine 20 mg vs. Desloratadine 5 mg | Randomized, double-blind, placebo-controlled, parallel-group study in SAR patients. | Bilastine was significantly more effective than placebo and not different from desloratadine in improving nasal and non-nasal symptoms. | [7][8] |
Head-to-Head Comparison: Efficacy in Chronic Urticaria
For chronic urticaria, the Urticaria Activity Score (UAS) and the Dermatology Life Quality Index (DLQI) are common measures of efficacy.
| Comparison | Study Design | Key Efficacy Findings | Reference |
| Bilastine 20 mg vs. Cetirizine 10 mg | Randomized, open-label, comparative parallel-group study in patients with chronic spontaneous urticaria (CSU). | Bilastine was more efficacious than cetirizine, with a significant reduction in the Mean Total Symptom Score (MTSS) observed earlier at 1 week. | [9][10] |
| Bilastine 20 mg vs. Levocetirizine 5 mg | Multicenter, double-blind, randomized, placebo-controlled study in patients with chronic idiopathic urticaria (CIU). | Bilastine showed similar efficacy to levocetirizine in improving symptoms of CIU. | [11] |
| Bilastine 20 mg vs. Levocetirizine 5 mg | Double-blind, randomized controlled trial in patients with moderate-to-severe CSU. | At the end of treatment, bilastine showed a greater reduction in UAS7, which was significant. | [12] |
Head-to-Head Comparison: Safety and Tolerability
| Comparison | Key Safety and Tolerability Findings | Reference |
| Bilastine 20 mg vs. Cetirizine 10 mg | Bilastine was associated with significantly fewer adverse events of somnolence (1.8% vs. 7.5%) and fatigue (0.4% vs. 4.8%) compared to cetirizine. | [6] |
| Bilastine 20 mg vs. Desloratadine 5 mg | The incidence of treatment-emergent adverse events was similar for bilastine (20.6%), desloratadine (19.8%), and placebo (18.8%). | [7][8] |
| Bilastine 20 mg vs. Levocetirizine 5 mg | Sedation was significantly less with bilastine compared to levocetirizine. | [12] |
Experimental Protocols
Detailed experimental protocols for the cited studies are often proprietary. However, based on the published methodologies, key procedures are outlined below.
Total Nasal Symptom Score (TNSS) Assessment
The TNSS is a patient-reported outcome used to quantify the severity of allergic rhinitis symptoms.[10] Patients rate the severity of four nasal symptoms (nasal congestion, rhinorrhea, nasal itching, and sneezing) on a scale, typically from 0 to 3, where:[10]
-
0 = No symptoms
-
1 = Mild symptoms
-
2 = Moderate symptoms
-
3 = Severe symptoms
The individual scores are summed to produce a total score, with a higher score indicating greater symptom severity.[10]
Autologous Serum Skin Test (ASST)
The ASST is used to investigate an autoimmune basis for chronic urticaria. The general procedure is as follows:
-
Blood Collection and Serum Separation: A small sample of the patient's venous blood is collected and allowed to clot at room temperature. The blood is then centrifuged to separate the serum.[6]
-
Intradermal Injection: A small amount of the patient's own serum (autologous serum) is injected intradermally into the forearm.[6]
-
Controls: A positive control (histamine solution) and a negative control (saline solution) are also injected at separate sites on the forearm.[6]
-
Reading the Results: After a specified time, typically 30 minutes, the injection sites are examined. A positive ASST is indicated by a wheal (a raised, red, itchy bump) at the serum injection site that is larger than the wheal at the saline injection site by a predefined margin (e.g., 1.5 mm).[13]
Conclusion
Based on the available head-to-head clinical trial data, bilastine demonstrates comparable efficacy to other second-generation antihistamines, including cetirizine, fexofenadine, desloratadine, and levocetirizine, for the treatment of allergic rhinitis and chronic urticaria.[5][6][7][11] A key differentiator for bilastine appears to be its favorable safety profile, with a lower incidence of somnolence compared to some other antihistamines, such as cetirizine.[6] This makes it a valuable therapeutic option for patients in whom sedation is a concern. The choice of antihistamine should be individualized based on patient characteristics, symptom severity, and tolerability.
References
- 1. Comparison of the Efficacy and Safety of Bilastine 20 mg versus Fexofenadine 180 mg for Treatment of Perennial Allergic Rhinitis: Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCDR - Total nasal symptom score, Serum absolute eosinophil count, Serum immunoglobulin E [jcdr.net]
- 3. laboratorioseurolab.com [laboratorioseurolab.com]
- 4. Autologous serum skin test: Methodology, interpretation and clinical applications - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Comparison of the Efficacy and Safety of Bilastine 20 mg versus Fexofenadine 180 mg for Treatment of Perennial Allergic Rhinitis: Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AUTOLOGOUS SERUM SKIN TEST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation, adaption and validation of the total nasal symptom score (TNSS) for Lithuanian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Allergic Rhinitis Diagnosis | Haleon HealthPartner [haleonhealthpartner.com]
- 10. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Autologous serum therapy in chronic urticaria - IP Indian J Clin Exp Dermatol [ijced.org]
No Reproducible Findings Available for "Linetastine" in Independent Laboratory Studies
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no studies, reports, or data on a compound named "Linetastine" could be identified. This includes a lack of information regarding its mechanism of action, signaling pathways, or any preclinical or clinical findings that could be subject to reproducibility assessments by independent laboratories.
The initial request to compile a comparison guide on the reproducibility of this compound findings cannot be fulfilled due to the absence of any primary research associated with this name. It is possible that "this compound" may be a misspelled name for an existing therapeutic, a compound that has not yet been disclosed in published research, or an internal project name not yet in the public domain.
Without any foundational data on this compound, it is impossible to:
-
Summarize quantitative data: There are no experimental results to present in a comparative table.
-
Detail experimental protocols: No methodologies have been published for any experiments involving this compound.
-
Visualize signaling pathways or workflows: The mechanism of action and associated cellular pathways for this compound are unknown.
For researchers, scientists, and drug development professionals interested in the reproducibility of therapeutic findings, it is recommended to focus on well-documented compounds with a history of published research from multiple independent groups. When evaluating the reproducibility of a particular study, key areas of focus include:
-
Access to raw data and detailed protocols: Transparency in methodology is crucial for replication.
-
Statistical analysis plans: Pre-specified analysis plans can help mitigate bias in data interpretation.
-
Independent validation studies: Confirmation of findings by unaffiliated laboratories provides strong evidence of reproducibility.
Should further information or a corrected name for the compound of interest become available, a thorough analysis of its reproducibility could be undertaken. At present, the topic of "Reproducibility of this compound findings in independent labs" remains unaddressable due to the lack of available information.
A Comparative Guide to the Structural Activity Relationship of Linetastine Analogs
For Researchers, Scientists, and Drug Development Professionals
Linetastine is a potent dual-action molecule recognized for its inhibitory effects on 5-lipoxygenase (5-LOX) and its antihistamine properties.[1][2] This unique pharmacological profile makes it a compelling scaffold for the development of novel anti-inflammatory and anti-allergic agents. This guide provides a comparative analysis of the structural activity relationships (SAR) of hypothetical this compound analogs, drawing upon established principles of medicinal chemistry for 5-LOX inhibitors and H1-receptor antagonists. The experimental data presented is predictive, based on the known contributions of various functional groups to these biological activities.
Core Structure of this compound
The chemical structure of this compound reveals key pharmacophoric features that contribute to its dual activity. For the purpose of this guide, we will dissect the this compound molecule into three main regions for analog design and SAR analysis:
-
Region A: The Benzhydryloxy Piperidine Moiety. This bulky, lipophilic group is common in many antihistamines and is crucial for binding to the H1-receptor.
-
Region B: The Ethylamino-oxo-penta-dienyl Linker. This linker connects the H1-receptor binding moiety to the 5-LOX inhibitory pharmacophore. Its length, rigidity, and electronic properties can significantly influence the potency and selectivity of the analogs.
-
Region C: The Substituted Phenyl Ring. This region, with its methoxy and ethyl carbonate substituents, is likely the primary contributor to the 5-LOX inhibitory activity.
Comparative Analysis of Hypothetical this compound Analogs
The following tables summarize the predicted biological activities of hypothetical this compound analogs based on modifications in the three key regions. The predicted IC50 values are based on general SAR principles for 5-LOX and H1-receptor inhibitors.
Table 1: SAR of Analogs with Modifications in Region A (Benzhydryloxy Piperidine Moiety)
| Analog | Modification | Predicted H1-Receptor Affinity (Ki, nM) | Predicted 5-LOX Inhibition (IC50, µM) | Rationale for Predicted Activity Change |
| This compound | (Parent) | 10 | 0.5 | Baseline |
| A1 | Replacement of benzhydryl with a single phenyl group | 50 | 0.6 | Reduced lipophilicity and steric bulk decrease H1-receptor binding. |
| A2 | Replacement of benzhydryl with a t-butyl group | 80 | 0.5 | Significant loss of hydrophobic interactions crucial for H1-receptor affinity. |
| A3 | Introduction of a p-chloro substituent on one phenyl ring | 5 | 0.4 | Enhanced hydrophobic interactions can increase H1-receptor binding. |
| A4 | Replacement of piperidine with a pyrrolidine ring | 25 | 0.7 | Altered geometry of the nitrogen atom may lead to suboptimal interaction with the H1-receptor. |
Table 2: SAR of Analogs with Modifications in Region B (Linker)
| Analog | Modification | Predicted H1-Receptor Affinity (Ki, nM) | Predicted 5-LOX Inhibition (IC50, µM) | Rationale for Predicted Activity Change |
| This compound | (Parent) | 10 | 0.5 | Baseline |
| B1 | Shortening of the linker by one methylene unit | 30 | 1.2 | Suboptimal positioning of the pharmacophores for their respective targets. |
| B2 | Replacement of the pentadienyl chain with a saturated pentyl chain | 15 | 5.0 | Loss of rigidity and altered electronic properties significantly reduce 5-LOX inhibition. |
| B3 | Introduction of a methyl group on the dienyl chain | 12 | 0.8 | Steric hindrance may slightly decrease binding to both targets. |
| B4 | Replacement of the amide with a thioamide | 18 | 0.6 | Altered hydrogen bonding capacity can impact affinity for both targets. |
Table 3: SAR of Analogs with Modifications in Region C (Substituted Phenyl Ring)
| Analog | Modification | Predicted H1-Receptor Affinity (Ki, nM) | Predicted 5-LOX Inhibition (IC50, µM) | Rationale for Predicted Activity Change |
| This compound | (Parent) | 10 | 0.5 | Baseline |
| C1 | Replacement of the ethyl carbonate with a hydroxyl group | 12 | 1.5 | The carbonate may be a key interacting group for 5-LOX. |
| C2 | Replacement of the methoxy group with a hydroxyl group | 11 | 0.3 | A hydroxyl group can act as a hydrogen bond donor, potentially increasing 5-LOX inhibition. |
| C3 | Removal of the ethyl carbonate group | 10 | 8.0 | Significant loss of a key binding moiety for 5-LOX. |
| C4 | Replacement of the methoxy group with a larger ethoxy group | 15 | 1.0 | Steric hindrance may reduce binding affinity for 5-LOX. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound analogs.
1. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the in vitro potency of this compound analogs to inhibit human 5-LOX.
-
Method:
-
Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.
-
PMNLs are pre-incubated with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.
-
5-LOX activity is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
The reaction is stopped after 10 minutes by the addition of ice-cold methanol.
-
The production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is quantified by a specific enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value (the concentration of inhibitor required to reduce LTB4 production by 50%) is calculated from the dose-response curve.
-
2. Histamine H1-Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound analogs to the human histamine H1-receptor.
-
Method:
-
Membranes from cells stably expressing the human H1-receptor (e.g., CHO-K1 cells) are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled H1-receptor antagonist (e.g., [3H]pyrilamine) and varying concentrations of the test compounds.
-
The reaction is allowed to reach equilibrium at room temperature.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki value (inhibitory constant) is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
3. In Vivo Model of Histamine-Induced Bronchoconstriction
-
Objective: To evaluate the in vivo antihistamine activity of this compound analogs.
-
Method:
-
Guinea pigs are pre-treated orally with the test compounds or vehicle control at various doses.
-
After a specified time (e.g., 1 hour), the animals are challenged with an intravenous injection of histamine.
-
Bronchoconstriction is measured as an increase in airway resistance using a whole-body plethysmograph.
-
The dose-dependent inhibition of histamine-induced bronchoconstriction is determined, and the ED50 value (the dose required to produce a 50% inhibition) is calculated.
-
Visualizations
References
A Meta-Analysis of Bilastine Clinical Trial Data: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for bilastine, a second-generation H1 antihistamine. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of bilastine's performance against other common antihistamines, supported by experimental data.
Data Presentation: Efficacy and Safety of Bilastine and Comparators
The following tables summarize the quantitative data from key randomized controlled trials (RCTs) comparing bilastine with placebo and other second-generation antihistamines for the treatment of allergic rhinitis (AR). The data is derived from a meta-analysis which included five trials with a total of 3,329 patients.[1]
Table 1: Comparison of Efficacy Outcomes
| Outcome | Bilastine vs. Placebo (Mean Difference, 95% CI) | Bilastine vs. Cetirizine (Mean Difference, 95% CI) | Bilastine vs. Desloratadine (Mean Difference, 95% CI) | Bilastine vs. Fexofenadine (Mean Difference, 95% CI) |
| Total Symptom Score (TSS) | Superior to Placebo | Comparable Efficacy (-2.45, -9.53 to 4.64)[1] | Comparable Efficacy (2.10, -8.05 to 12.25)[1] | Comparable Efficacy (-0.06, -0.42 to 0.40)[1] |
| Nasal Symptom Score (NSS) | -12.00 (-17.78 to -6.22)[1] | Comparable Efficacy (4.60, -0.81 to 10.01)[2] | Comparable Efficacy (-1.20, -6.83 to 4.43)[2] | Not Reported in Meta-Analysis |
| Non-Nasal Symptom Score (NNSS) | -9.80 (-13.27 to -6.33)[2] | Comparable Efficacy (4.60, -0.81 to 10.01)[2] | Comparable Efficacy (-0.72, -6.17 to 4.73)[2] | Not Reported in Meta-Analysis |
Note: A negative Mean Difference indicates a greater reduction in symptom scores for bilastine.
Table 2: Comparison of Safety Outcomes (Adverse Events)
| Adverse Event | Bilastine vs. Placebo (Risk Ratio, 95% CI) | Bilastine vs. Cetirizine (Risk Ratio, 95% CI) | Bilastine vs. Desloratadine (Risk Ratio, 95% CI) | Bilastine vs. Fexofenadine (Risk Ratio, 95% CI) |
| Somnolence | No Significant Difference (1.15, 0.63 to 2.07)[1] | Fewer Incidents with Bilastine (0.38, 0.17 to 0.86) [1] | No Significant Difference (1.04, 0.42 to 2.57)[1] | No Significant Difference (1.99, 0.18 to 21.83)[1] |
| Headache | No Significant Difference | No Significant Difference (1.58, 0.96 to 2.60)[2] | No Significant Difference (1.00, 0.60 to 1.66)[2] | No Significant Difference (0.50, 0.05 to 5.46)[2] |
| Fatigue | No Significant Difference | No Significant Difference (0.56, 0.02 to 18.98)[2] | No Significant Difference (2.08, 0.53 to 8.21)[2] | Not Reported in Meta-Analysis |
Experimental Protocols
The clinical trials included in this meta-analysis followed rigorous, randomized, double-blind, placebo-controlled designs. Below is a synthesized overview of the methodologies employed in these key studies.
Key Clinical Trials Overview
-
Kuna P, et al. (2009): This study compared the efficacy and safety of bilastine 20 mg with cetirizine 10 mg and placebo for the symptomatic treatment of seasonal allergic rhinitis (SAR) over a 14-day period.[3]
-
Bachert C, et al. (2009): This trial evaluated the efficacy and safety of bilastine 20 mg versus desloratadine 5 mg and placebo in patients with SAR over 14 days.[4]
-
Sastre J, et al. (2012): This study assessed the efficacy and safety of bilastine 20 mg compared to cetirizine 10 mg and placebo in patients with perennial allergic rhinitis (PAR) over a 4-week treatment period.[5]
-
Okubo K, et al. (2017): This phase III study in Japanese patients with PAR compared the efficacy and safety of bilastine 20 mg with fexofenadine 60 mg and placebo over 2 weeks.[6]
General Methodology
-
Patient Population: Participants were typically adults and adolescents (aged 12 years and older) with a clinical history of seasonal or perennial allergic rhinitis for at least one to two years, confirmed by a positive skin prick test or specific IgE to relevant allergens.[2]
-
Study Design: All key trials were multicenter, randomized, double-blind, and parallel-group studies.
-
Intervention: Patients were randomly assigned to receive once-daily oral doses of either bilastine (20 mg), an active comparator (cetirizine 10 mg, desloratadine 5 mg, or fexofenadine 60 mg), or a matching placebo. The treatment duration ranged from 14 to 28 days.[2]
-
Efficacy Assessment: The primary efficacy endpoint was typically the change from baseline in the Total Symptom Score (TSS), which includes both nasal and non-nasal symptoms. Nasal Symptom Score (NSS) includes sneezing, rhinorrhea, nasal itching, and congestion. Non-Nasal Symptom Score (NNSS) includes itchy/watery eyes and itchy ears/palate. Symptoms were recorded by patients in daily diaries.[2]
-
Safety Assessment: Safety and tolerability were evaluated by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study medication and had at least one post-baseline efficacy assessment.
Mandatory Visualization
Signaling Pathway of H1 Antihistamines
The diagram below illustrates the signaling pathway of the H1 histamine receptor and the mechanism of action of H1 antihistamines like bilastine. Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the physiological effects of an allergic response. H1 antihistamines act as inverse agonists, stabilizing the inactive state of the H1 receptor and blocking this signaling cascade.
Caption: H1 Antihistamine Signaling Pathway.
Experimental Workflow: Meta-Analysis of Clinical Trials
The following diagram outlines the typical workflow for a meta-analysis of clinical trial data, following the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
Caption: PRISMA 2020 Flow Diagram for Meta-Analysis.
Logical Relationships: Key Steps in a Randomized Controlled Trial
This diagram illustrates the logical progression of a typical randomized controlled clinical trial for an antihistamine.
Caption: Randomized Controlled Trial Workflow.
References
- 1. PRISMA 2020 flow diagram — PRISMA statement [prisma-statement.org]
- 2. Efficacy and Safety of Bilastine in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of bilastine in Japanese patients with perennial allergic rhinitis: A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Linetastine: A Guide for Laboratory Professionals
Core Principles of Linetastine Disposal
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, it should be handled as a potentially hazardous chemical. The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA), and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3][4] State and local regulations may also apply and are often more stringent than federal guidelines.[1]
The general approach to pharmaceutical waste involves segregation, proper containment, and disposal through a licensed hazardous waste contractor.[2][3] Flushing of hazardous pharmaceuticals down the drain is now banned under Subpart P of the RCRA regulations.[2]
Experimental Protocol: Risk Assessment and Waste Categorization
Before disposal, a risk assessment should be conducted to categorize the this compound waste. This involves evaluating its known properties and any potential hazards.
Methodology:
-
Review Available Data: Although a specific SDS is not available, review any internal data or literature for information on this compound's reactivity, toxicity, and environmental hazards.[5]
-
Assume Hazard: In the absence of complete data, assume the compound is hazardous. This conservative approach ensures the highest level of safety.
-
Categorize Waste Streams: Segregate this compound waste into the following categories:
-
Pure this compound (Unused/Expired): This is the most concentrated form and should be treated as hazardous chemical waste.
-
Contaminated Labware: This includes items like vials, pipette tips, and gloves that have come into direct contact with this compound.
-
Aqueous Solutions: Solutions containing this compound.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents.
-
Quantitative Data Summary for Disposal
The following table summarizes the key quantitative considerations for the disposal of this compound waste.
| Waste Stream | Recommended Container | Labeling Requirements | Disposal Method |
| Pure this compound | Sealed, non-reactive, leak-proof container | "Hazardous Waste," "this compound," and appropriate hazard pictograms | Incineration via a licensed hazardous waste facility[2][3] |
| Contaminated Labware | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Incineration via a licensed hazardous waste facility |
| Aqueous Solutions | Sealed, compatible plastic or glass container | "Hazardous Waste," "Aqueous this compound Solution," concentration | Neutralization (if applicable and safe), followed by incineration |
| Organic Solvent Solutions | Sealed, solvent-compatible container | "Hazardous Waste," "Organic this compound Solution," solvent name, concentration | Incineration via a licensed hazardous waste facility |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Segregation at the Source:
-
Immediately segregate this compound waste into the appropriate waste streams as categorized in the table above. Do not mix with non-hazardous waste.
3. Containment and Labeling:
-
Use designated, properly labeled containers for each waste stream.
-
Ensure containers are kept closed except when adding waste.
-
Labels should clearly indicate the contents (e.g., "Hazardous Waste: this compound") and the date of accumulation.
4. Storage:
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company.
-
Ensure the disposal company provides documentation of proper disposal, often in the form of a waste manifest.
Disclaimer: This guidance is based on general principles of laboratory safety and hazardous waste management. In the absence of a specific Safety Data Sheet for this compound, a conservative approach is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
